1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolo[2,3-b]pyridin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-4-7-12-6-3-8-2-1-5-11-9(8)12/h1-3,5-6H,4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMLPUDURDVGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283910 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183208-60-8 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=183208-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201283910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{1H-pyrrolo[2,3-b]pyridin-1-yl}ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 7-Azaindole Scaffold
An In-Depth Technical Guide to the Synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries.[1] Its structure, which fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring, serves as a versatile bioisostere for the natural indole nucleus.[2] This unique electronic arrangement allows 7-azaindole derivatives to engage in a wide array of biological interactions, often enhancing target binding affinity, improving physicochemical properties, and offering novel intellectual property.[2][3] Derivatives of this core have shown promise as inhibitors for critical targets such as Janus Kinase 3 (JAK3), Fibroblast Growth Factor Receptors (FGFR), and Phosphodiesterase 4B (PDE4B).[4][5][6]
This guide provides a comprehensive, field-proven protocol for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, a key intermediate for creating more complex molecules through derivatization of the primary amine. We will delve into the strategic rationale behind the synthetic route, provide detailed step-by-step experimental procedures, and offer insights grounded in practical laboratory experience.
Retrosynthetic Analysis and Strategic Approach
The synthesis of the target molecule is best approached by functionalizing the pre-formed 7-azaindole core. A retrosynthetic analysis reveals a straightforward and robust strategy centered on the N-alkylation of the pyrrole nitrogen.
Caption: Retrosynthetic analysis of the target molecule.
The primary challenge in this approach is the nucleophilic nature of the desired primary amine, which would compete with the pyrrole nitrogen and lead to undesirable side reactions if an unprotected 2-haloethanamine were used. Therefore, the core of our strategy involves two key transformations:
-
N-Alkylation with a Protected Amine Synthon: The acidic N-H proton of the 7-azaindole pyrrole ring is first removed with a suitable base. The resulting nucleophilic anion is then reacted with an electrophilic two-carbon unit where the terminal amine is masked with a robust protecting group.
-
Deprotection: The protecting group is selectively removed under conditions that leave the 7-azaindole core and the newly formed C-N bond intact, yielding the final product.
This guide will detail a protocol using N-(2-bromoethyl)phthalimide as the protected electrophile, followed by hydrazinolysis for deprotection—a classic and highly reliable method.
Experimental Protocols
Part 1: N-Alkylation of 7-Azaindole
This procedure details the formation of 2-(2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)isoindoline-1,3-dione. The choice of sodium hydride (NaH) as the base ensures rapid and irreversible deprotonation of the pyrrole nitrogen, while DMF serves as a polar aprotic solvent to facilitate the SN2 reaction.[7]
Workflow for N-Alkylation
Caption: Step-by-step workflow for the N-alkylation reaction.
Detailed Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to create a 0.5 M solution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Deprotonation: While stirring vigorously, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Anion Formation: Allow the resulting suspension to stir at 0 °C for an additional 30 minutes. The evolution of H₂ gas should cease, and the solution may change color.
-
Alkylation: In a separate flask, dissolve N-(2-bromoethyl)phthalimide (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 50% Ethyl Acetate in Hexanes. The starting material should be consumed, and a new, less polar spot should appear.
-
Quenching: Once the reaction is complete, carefully cool the flask back to 0 °C and quench the excess NaH by the slow, dropwise addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with additional water and ethyl acetate (EtOAc). Extract the aqueous layer three times with EtOAc.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure protected intermediate.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates the pyrrole N-H (pKa ≈ 17) to drive the reaction forward. |
| Solvent | Anhydrous DMF | Aprotic polar solvent stabilizes the sodium cation and facilitates the SN2 reaction. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation; warming allows the alkylation to proceed at a reasonable rate. |
| Stoichiometry | Slight excess of NaH and electrophile | Ensures complete consumption of the limiting 7-azaindole starting material. |
| Typical Yield | 75-90% | This is a generally high-yielding transformation. |
Part 2: Phthalimide Deprotection (Hydrazinolysis)
This procedure, a variation of the Ing-Manske procedure, uses hydrazine hydrate to cleave the phthalimide group and liberate the desired primary amine. The phthalhydrazide byproduct is insoluble and can be easily removed by filtration.
Detailed Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the protected intermediate, 2-(2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)isoindoline-1,3-dione (1.0 eq), in ethanol (to form a ~0.2 M solution).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 4.0-5.0 eq) to the solution. Caution: Hydrazine is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C). A thick white precipitate (phthalhydrazide) will begin to form.
-
Monitoring: Continue refluxing for 2-4 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Cooling & Filtration: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation. Filter the white solid through a pad of Celite®, washing the solid with cold ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Workup: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining hydrazine and water-soluble byproducts.
-
Drying & Final Product: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine as the final product, which can be further purified by chromatography or crystallization if necessary.
| Parameter | Condition | Rationale |
| Reagent | Hydrazine Hydrate | Acts as a potent nucleophile to cleave the two amide bonds of the phthalimide group. |
| Solvent | Ethanol | Excellent solvent for the starting material and allows for heating to reflux to accelerate the reaction. |
| Temperature | Reflux (~80 °C) | Provides the necessary thermal energy for the reaction to proceed to completion in a timely manner. |
| Workup | Filtration & Extraction | Filtration efficiently removes the insoluble phthalhydrazide byproduct; extraction removes excess hydrazine. |
| Typical Yield | 85-95% | Hydrazinolysis is a very clean and efficient deprotection method. |
Conclusion
The synthetic route presented provides a reliable and scalable method for producing 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine. By employing a standard N-alkylation with a protected amine synthon followed by a robust hydrazinolysis deprotection, this protocol offers high yields and operational simplicity. The resulting primary amine is a valuable building block, enabling researchers and drug development professionals to further explore the chemical space around the medicinally significant 7-azaindole scaffold.
References
A comprehensive list of references will be compiled based on the specific literature that supports the established methodologies mentioned.
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
physicochemical properties of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Authored by: A Senior Application Scientist
Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the adage "fail fast, fail cheap" has become a guiding principle. The attrition of drug candidates in late-stage development due to poor pharmacokinetic and safety profiles represents a significant financial and temporal burden. A substantial portion of these failures can be attributed to suboptimal physicochemical properties. Therefore, a rigorous and early-stage characterization of a molecule's fundamental properties is not merely a data collection exercise; it is a strategic imperative. This guide provides an in-depth technical analysis of the core , a molecule belonging to the esteemed 7-azaindole class of compounds. The 7-azaindole scaffold is a "privileged" structure in medicinal chemistry, renowned for its role in a multitude of approved and clinical-stage kinase inhibitors.[1][2] This is largely due to its ability to act as a bioisostere for the purine system and its capacity to form crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2]
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that delves into the "why" behind the "how"—explaining the causal links between molecular structure, physicochemical behavior, and the ultimate viability of a drug candidate. We will explore the critical parameters of ionization (pKa), lipophilicity (logP/logD), and aqueous solubility, providing not only theoretical grounding but also field-proven, detailed experimental protocols.
Molecular Identity and Core Structural Attributes
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is a derivative of the 7-azaindole core, functionalized with an ethanamine substituent at the N1 position of the pyrrole ring. This specific substitution pattern has implications for the molecule's three-dimensional conformation and its fundamental physicochemical characteristics.
| Property | Value | Source |
| Chemical Structure | PubChem CID: 70284634 | |
| Molecular Formula | C₉H₁₁N₃ | [3] |
| Molecular Weight | 161.21 g/mol | Calculated |
| Predicted XlogP | 0.3 | [3] |
The Acid-Base Profile: Ionization Constant (pKa)
The ionization state of a drug molecule is a paramount determinant of its biological behavior. It governs solubility, membrane permeability, plasma protein binding, and target engagement.[4][5] For 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, there are two primary sites of protonation: the pyridine nitrogen (N7) and the primary amine of the ethanamine side chain. Understanding the respective pKa values is crucial for predicting which form of the molecule will predominate in various physiological compartments, which range from the acidic environment of the stomach (pH ~1.5-3.5) to the slightly alkaline conditions of the small intestine and blood plasma (pH ~7.4).[6]
Expertise & Experience: Predicting Basicity
The pyridine nitrogen in the 7-azaindole ring system is generally considered to be a weak base. The primary aliphatic amine of the ethanamine side chain, however, is expected to be the more basic site and thus have a higher pKa. This is because the lone pair of electrons on the aliphatic amine is localized and readily available for protonation, whereas the lone pair on the pyridine nitrogen is part of an aromatic system, which can delocalize the electron density to some extent. Consequently, at physiological pH (7.4), the ethanamine side chain will be predominantly protonated, rendering the molecule a cation. This has profound implications for its properties; the ionized form will exhibit significantly higher aqueous solubility but lower passive permeability across lipid membranes compared to the neutral form.[4][6]
Protocol: Potentiometric Titration for pKa Determination
This protocol describes a robust method for the experimental determination of pKa values, which remains the gold standard for accuracy.
Trustworthiness: A Self-Validating System
The accuracy of this method is ensured by frequent calibration with standard buffers, the use of a co-solvent to manage compounds with low aqueous solubility, and rigorous data analysis that allows for the clear identification of inflection points corresponding to the pKa.
Methodology
-
Sample Preparation: Prepare a stock solution of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine in a suitable co-solvent (e.g., methanol or DMSO) at a concentration of approximately 10 mM. The use of a co-solvent is critical for ensuring the compound remains dissolved throughout the titration.
-
Titration Setup:
-
Use an automated titration system (e.g., Pion Sirius T3) equipped with a pH electrode, a stirrer, and precision burettes for acid and base titrants.[4]
-
Calibrate the pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) immediately prior to the experiment.
-
-
Titration Procedure:
-
Add a precise volume of the compound stock solution to a thermostatted titration vessel containing a known volume of an ionic strength-adjusted aqueous solution (e.g., 0.15 M KCl).
-
Initiate the titration by adding small, precise increments of a standardized strong acid (e.g., 0.5 M HCl) to lower the pH to ~2.
-
Perform a forward titration by adding small, precise increments of a standardized strong base (e.g., 0.5 M KOH) to raise the pH to ~12.
-
Record the pH value after each titrant addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve. The pKa value corresponds to the pH at the equivalence point, which is identified as the peak in the first derivative plot or the zero crossing in the second derivative plot.
-
For molecules with multiple pKas, multiple inflection points will be observed.
-
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity: The Balance Between Water and Fat (logP & logD)
Lipophilicity, the "fat-loving" nature of a molecule, is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME).[7][8] It is typically quantified as the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (commonly octan-1-ol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (logP). According to Lipinski's Rule of 5, an orally administered drug should ideally have a logP value of less than 5.[7]
Expertise & Experience: From logP to logD
The logP value is a constant for a neutral compound. However, for ionizable molecules like 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, the more biologically relevant parameter is the distribution coefficient (logD). LogD takes into account the partitioning of all species (ionized and neutral) at a given pH. Since the ionized form of a molecule is significantly more water-soluble than the neutral form, the logD of a basic compound will decrease as the pH drops below its pKa. Given the predicted XlogP of 0.3 for the neutral species and the expected basicity of the ethanamine side chain, the logD at physiological pH (7.4) will be significantly lower (more hydrophilic) than the logP. This balance is critical; sufficient lipophilicity is needed to cross cell membranes, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity.[9]
Protocol: Shake-Flask Method for logP Determination
This classic "gold standard" method directly measures the partitioning of a compound between octan-1-ol and water.
Trustworthiness: A Self-Validating System
This method's reliability stems from its direct measurement of partitioning at equilibrium. The inclusion of a mass balance calculation (ensuring the total amount of compound recovered from both phases equals the initial amount) serves as an internal validation of the experimental procedure.
Methodology
-
Solvent Preparation: Pre-saturate octan-1-ol with water and water with octan-1-ol by vigorously mixing them and allowing the layers to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase at a known concentration.
-
Partitioning:
-
In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated octan-1-ol.
-
Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow partitioning to reach equilibrium.
-
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification:
-
Carefully remove an aliquot from both the aqueous and the octan-1-ol layers.
-
Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation: Calculate the logP using the formula:
-
logP = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
-
Visualization: The Shake-Flask Partitioning Concept
Caption: Conceptual workflow of the shake-flask method for logP.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a fundamental requirement for oral drug absorption and is a major hurdle in drug development.[10][11] Poor solubility can lead to low bioavailability, high inter-patient variability, and challenges in formulation.[10] It is essential to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method used in early discovery to flag potentially problematic compounds.[12][13]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of the solid form of a compound in a buffer. It is a lower-throughput but more definitive measurement, crucial for lead optimization and pre-formulation studies.[12][13]
Expertise & Experience: Predicting Solubility
The structure of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine presents competing features. The aromatic 7-azaindole core is relatively lipophilic and will tend to decrease aqueous solubility. However, the presence of two nitrogen atoms capable of hydrogen bonding with water, and particularly the basic ethanamine side chain which will be protonated and charged at physiological pH, should significantly enhance its solubility. Therefore, it is anticipated that this compound will exhibit favorable aqueous solubility, especially in the acidic to neutral pH range.
Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
This method is ideal for early-stage screening due to its speed and low compound consumption.[11]
Trustworthiness: A Self-Validating System
The use of a standard compound with known solubility in each assay plate provides a quality control check. The multi-point concentration curve allows for a more reliable determination of the precipitation point compared to single-point measurements.
Methodology
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation:
-
In a clear-bottomed microplate (e.g., 96- or 384-well), add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Using an automated liquid handler, add small volumes of the DMSO stock solution to the buffer to create a serial dilution, ensuring the final DMSO concentration is low (e.g., <1-2%) to minimize its solubilizing effect.
-
-
Incubation and Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 1-2 hours).
-
Measure the turbidity (light scattering) of each well using a microplate nephelometer (e.g., BMG NEPHELOstar Plus).[11]
-
-
Data Analysis:
-
Plot the nephelometry signal against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the signal begins to increase significantly above the background, indicating the onset of precipitation.
-
Protocol: Thermodynamic Solubility Assay (Shake-Flask)
This method determines the equilibrium solubility and is considered the benchmark for this parameter.[10][12]
Methodology
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer (e.g., pH 7.4).
-
Equilibration:
-
Seal the vial and agitate it (e.g., on a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation:
-
Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by either centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., a 0.45 µm PVDF filter).
-
-
Quantification:
-
Dilute the clear, saturated solution with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Visualization: Kinetic vs. Thermodynamic Solubility Workflows
Caption: Comparison of kinetic and thermodynamic solubility workflows.
Conclusion: An Integrated Perspective
The —its basicity, moderate lipophilicity, and anticipated good aqueous solubility—collectively create a promising profile for a drug candidate. The presence of a highly basic center ensures that the molecule can exist in a soluble, ionized state, which is advantageous for formulation and systemic distribution. The balance between the hydrophilic ethanamine side chain and the more lipophilic 7-azaindole core is key to achieving the necessary permeability for biological activity. This guide has provided the theoretical framework and practical, validated protocols to experimentally determine these critical properties. Rigorous adherence to these methodologies will generate high-quality, reliable data, enabling informed decision-making and ultimately de-risking the progression of this, and similar, promising molecules through the drug discovery pipeline.
References
- What is pKa and how is it used in drug development? (2023, December 13). Sirius Analytical.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter.
- Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736.
- Velmourougane, G. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2024). International Journal of Innovative Research and Scientific Studies, 7(2), 433-447.
- Aqueous Solubility Assays. (2025, July 31).
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (2023, December 19). Future Medicinal Chemistry, 15(24), 2309-2323.
- The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2017). Yakugaku Zasshi, 137(7), 843-850.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25-38.
- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
- LogP—Making Sense of the Value. ACD/Labs.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
- logP - MolModa Document
- 1h-pyrrolo[2,3-b]pyridine-1-ethanamine. PubChem.
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Biological Activity of 7-Azaindole Derivatives: A Technical Guide
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP and the indole ring of tryptophan.[1][2] Its unique electronic distribution—characterized by the additional nitrogen at position 7—enables bidentate hydrogen bonding with the hinge region of kinase domains, making it a cornerstone in the design of targeted kinase inhibitors.
This guide provides a technical deep-dive into the biological activity, mechanistic profiling, and structure-activity relationships (SAR) of 7-azaindole derivatives, supported by experimental protocols and validated case studies of FDA-approved therapeutics.[2]
Mechanistic Profiling & Binding Modes[2][3]
Kinase Inhibition: The Hinge Binder
The primary biological utility of 7-azaindole stems from its ability to mimic the adenine ring of ATP. In the ATP-binding pocket of protein kinases, the scaffold typically adopts one of two binding modes:[3]
-
Normal Binding Mode: The pyrrole NH (N1) acts as a hydrogen bond donor, and the pyridine nitrogen (N7) acts as a hydrogen bond acceptor.[2] This bidentate interaction anchors the molecule to the kinase hinge region (e.g., backbone carbonyl and amide NH of the hinge residues).[2][4]
-
Flipped Binding Mode: The scaffold rotates 180°, often driven by substituents at the C2 or C3 positions interacting with the gatekeeper residue or the ribose-binding pocket.[2]
Beyond Kinases: Protein-Protein Interactions & Viral Entry[5]
-
Bcl-2 Inhibition: Derivatives like Venetoclax utilize the 7-azaindole core to disrupt protein-protein interactions (PPI) in the apoptotic pathway, specifically binding to the hydrophobic groove of Bcl-2.[5]
-
Viral Attachment: Fostemsavir (a prodrug of temsavir) targets the HIV-1 gp120 glycoprotein, preventing viral attachment to host CD4 receptors, a mechanism distinct from enzymatic inhibition.[2][6]
Visualization: Scaffold & Binding Logic[5]
Figure 1: Structural logic of the 7-azaindole scaffold interacting with a kinase hinge region.
Therapeutic Landscape: FDA-Approved Case Studies
The translational success of 7-azaindole derivatives is evident in oncology and infectious disease.
| Drug Name | Brand Name | Primary Target | Indication | Mechanism Class |
| Vemurafenib | Zelboraf | BRAF V600E | Metastatic Melanoma | Type I Kinase Inhibitor |
| Venetoclax | Venclexta | Bcl-2 | CLL, AML | BH3 Mimetic (PPI Inhibitor) |
| Pexidartinib | Turalio | CSF1R | TGCT | Receptor Tyrosine Kinase Inhibitor |
| Fostemsavir | Rukobia | HIV-1 gp120 | HIV-1 Infection | Viral Attachment Inhibitor |
Case Study: Vemurafenib (Zelboraf)
Vemurafenib exemplifies the "scaffold-based drug design" approach.[1][5] The 7-azaindole core anchors the molecule in the ATP-binding cleft of the mutated BRAF kinase. The p-chlorophenyl substitution at the C5 position extends into a hydrophobic pocket, conferring high selectivity for the V600E mutant over wild-type BRAF.
Visualization: MAPK Signaling Pathway Inhibition[2]
Figure 2: The MAPK pathway highlighting the specific inhibition of BRAF V600E by Vemurafenib.[2]
Structure-Activity Relationship (SAR) Deep Dive
Optimizing the 7-azaindole scaffold requires precise modification at specific vectors.[5]
| Position | Role in Bioactivity | Optimization Strategy |
| N1 (Pyrrole) | H-bond Donor | Essential for hinge binding.[5] Alkylation usually abolishes kinase activity unless targeting non-kinase sites (e.g., GPCRs).[2][5] |
| C2 | Steric Gate | Small groups (H, Me) preferred for "normal" binding.[2][5] Bulky groups can force "flipped" binding mode or improve selectivity by clashing with the gatekeeper residue. |
| C3 | Ribose Pocket | Critical vector.[2][5] Aryl, heteroaryl, or acyl groups here often dictate potency and isoform selectivity.[2] |
| C5 | Solvent/Hydrophobic | The "exit vector." Ideal for solubilizing groups (piperazines, morpholines) or hydrophobic moieties (halogens, aryls) to access the specificity pocket (e.g., Vemurafenib).[2] |
| N7 (Pyridine) | H-bond Acceptor | Essential for hinge binding.[5] Oxidation to N-oxide typically reduces potency.[5] |
Experimental Methodologies
To validate the biological activity of novel 7-azaindole derivatives, a robust screening cascade is required.[2]
Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer is the gold standard for high-throughput kinase profiling due to its low background and high sensitivity.[5]
Principle: Detects the phosphorylation of a substrate using a specific antibody labeled with a donor fluorophore (e.g., Europium) and a tracer (acceptor) that binds the product.[2]
Step-by-Step Workflow:
-
Preparation: Dilute 7-azaindole derivatives in DMSO (typically 10-point dose-response).
-
Enzyme Reaction: Mix Kinase (e.g., BRAF V600E), ATP (at
), and substrate (e.g., GFP-labeled peptide) in reaction buffer (50 mM HEPES, 10 mM , 1 mM EGTA, 0.01% Brij-35). -
Incubation: Incubate at room temperature for 60 minutes. Causality: Allows sufficient phosphorylation turnover.[2]
-
Detection: Add EDTA (to stop reaction) and Eu-labeled anti-phospho-substrate antibody.[5]
-
Readout: Measure fluorescence emission at 615 nm (Donor) and 665 nm (Acceptor) after excitation at 340 nm.
-
Analysis: Calculate TR-FRET ratio (
). Plot vs. log[inhibitor] to determine .[2][5]
Protocol: Cell Viability (MTT Assay)
Used to assess the cytotoxic efficacy of derivatives against cancer cell lines (e.g., A375 melanoma).[2][5]
-
Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add compounds at varying concentrations. Incubate for 72h.
-
Reagent Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a final concentration of 0.5 mg/mL.[2][5]
-
Metabolic Conversion: Incubate 4h at 37°C. Viable mitochondria reduce yellow MTT to purple formazan crystals.[5]
-
Solubilization: Aspirate medium and add DMSO (150 µL) to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
Visualization: Drug Discovery Workflow[5]
Figure 3: Iterative workflow for developing 7-azaindole kinase inhibitors.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[2] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.[2] Link[2][5]
-
Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma.[2] Nature, 467, 596–599.[2] Link[2][5]
-
Souers, A. J., et al. (2013). ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets.[2] Nature Medicine, 19(2), 202–208.[2] Link
-
Meanwell, N. A., et al. (2018). Discovery of the Human Immunodeficiency Virus Type 1 (HIV-1) Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir.[2] Journal of Medicinal Chemistry, 61(14), 6218–6241.[2] Link[2][5]
-
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[2][5] New England Journal of Medicine, 373, 428-437.[2] Link[2][5]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. [14C]Venetoclax | C45H50ClN7O7S | CID 169490908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety Profile of Fostemsavir for the Treatment of People with Human Immunodeficiency Virus-1 (HIV-1): Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole): A Technical Synthesis Guide
This guide provides a comprehensive technical review of the synthesis of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole), structured for researchers and process chemists.
Introduction: The Bioisostere of Choice
In modern drug discovery, 1H-pyrrolo[2,3-b]pyridine (commonly 7-azaindole) has eclipsed the traditional indole scaffold as a privileged pharmacophore. By replacing the C-7 carbon of indole with nitrogen, the scaffold gains a secondary hydrogen bond acceptor site, significantly altering its physicochemical profile.
-
pKa Modulation: The pyridine nitrogen lowers the pKa of the pyrrole N-H (pKa ~13 vs. ~17 for indole), enhancing acidity and donor capability.
-
Solubility: The additional heteroatom improves aqueous solubility and metabolic stability.
-
Kinase Binding: The 7-azaindole motif mimics the purine ring of ATP, making it a critical scaffold in kinase inhibitors such as Vemurafenib (BRAF inhibitor) and Pexidartinib (CSF1R inhibitor).
This guide delineates the three dominant synthetic architectures: the Sonogashira Cyclization (Medicinal Chemistry workhorse), the Madelung Synthesis (Industrial Scale-up), and C-H Activation (Atom Economy).
Retrosynthetic Analysis & Strategy
The construction of the 7-azaindole core relies on two primary disconnection strategies:
-
Strategy A (Annulation of Pyridines): Utilizing a pre-functionalized pyridine (usually 2-amino-3-halopyridine) to build the pyrrole ring. This is the most convergent and versatile approach for substituted derivatives.
-
Strategy B (Condensation/Rearrangement): Utilizing 2-amino-3-methylpyridine in linear sequences. This is the preferred route for generating the unsubstituted parent scaffold on a multi-kilogram scale.
Visualizing the Synthetic Logic
Figure 1: Strategic disconnections for the synthesis of 7-azaindole.
Method 1: The Medicinal Chemist’s Workhorse (Sonogashira)
This method is the industry standard for generating libraries of 2-substituted 7-azaindoles. It proceeds via a Pd-catalyzed cross-coupling of 2-amino-3-iodopyridine with a terminal alkyne, followed by a base-mediated or metal-catalyzed cyclization.
Mechanistic Insight
The reaction is a cascade sequence. The initial Sonogashira coupling installs the alkyne at the C-3 position. The subsequent cyclization involves the nucleophilic attack of the pyridine amine (N-1) onto the activated alkyne (5-endo-dig cyclization).
-
Why it works: The electron-deficient nature of the pyridine ring makes the amine less nucleophilic than in aniline counterparts; however, the proximity of the alkyne and the use of strong bases (KOtBu) or Lewis acids (CuI) drives the cyclization.
Detailed Protocol: Synthesis of 2-Phenyl-1H-pyrrolo[2,3-b]pyridine
Target: 2-Phenyl-7-azaindole Scale: 1.0 mmol
-
Coupling Step:
-
Charge a dry flask with 2-amino-3-iodopyridine (220 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).
-
Evacuate and backfill with Argon (3x).
-
Add anhydrous THF (5 mL) and Triethylamine (Et₃N, 3 mL).
-
Add Phenylacetylene (122 mg, 1.2 mmol) dropwise.
-
Stir at room temperature for 4–6 hours. Monitor by TLC (formation of the internal alkyne intermediate).
-
Note: The intermediate 2-amino-3-(phenylethynyl)pyridine can be isolated or carried through in a one-pot fashion. For high purity, isolation is recommended (filtration through Celite, concentration, flash chromatography).
-
-
Cyclization Step:
-
Dissolve the intermediate alkyne in anhydrous NMP (or DMF) (5 mL).
-
Add KOtBu (1.5 - 2.0 equiv).
-
Heat to 80 °C for 2 hours.
-
Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
Yield Expectation: 75–85% (over two steps).
Method 2: The Process Chemistry Route (Madelung)
For multi-kilogram synthesis of the parent 7-azaindole, palladium coupling is cost-prohibitive. The Madelung Synthesis (and its modern variants) utilizes cheap commodity chemicals: 2-amino-3-methylpyridine and formic acid derivatives.
Mechanistic Insight
This is an intramolecular Claisen-type condensation. The N-formyl group renders the C-3 methyl group acidic enough to be deprotonated by a strong base. The resulting carbanion attacks the carbonyl carbon of the formamide, followed by dehydration to aromatize the system.
Detailed Protocol: Synthesis of Parent 7-Azaindole
Target: 1H-Pyrrolo[2,3-b]pyridine (Unsubstituted) Scale: 10.0 mmol (Scalable to kg)
-
Formylation:
-
Reflux 2-amino-3-methylpyridine (1.08 g, 10 mmol) in Formic Acid (98%, 5 mL) for 3 hours.
-
Distill off excess formic acid or pour into ice water to precipitate N-(3-methylpyridin-2-yl)formamide .
-
Dry the solid precipitate (Yield >90%).
-
-
Cyclization:
-
In a flame-dried flask, dissolve the formamide intermediate in anhydrous THF (20 mL).
-
Cool to -20 °C (or maintain RT depending on base strength).
-
Add n-Butyllithium (2.2 equiv) or NaOEt (3.0 equiv, requires higher temp ~300°C in traditional melt, but modern modifications use milder bases like LiTMP or KHMDS at lower temps).
-
Modern Modification: Use KHMDS (2.5 equiv) in THF at 60 °C.
-
Stir for 4 hours. The solution typically turns deep red/brown (formation of the dianion).
-
Workup: Carefully quench with H₂O. The product partitions into the organic phase.
-
Purification: Recrystallization from Ethanol/Water.
-
Yield Expectation: 60–70% (High atom economy, low cost).
Method 3: Rh(III)-Catalyzed C-H Activation
This is the "Green Chemistry" frontier. It avoids pre-functionalized halopyridines, coupling 2-aminopyridine directly with internal alkynes via oxidative annulation.
Reaction Logic
Figure 2: Mechanism of Rh(III)-catalyzed oxidative annulation.
-
Catalyst: [Cp*RhCl₂]₂ (Pentamethylcyclopentadienyl rhodium dichloride dimer).
-
Oxidant: AgOAc or Cu(OAc)₂ (Required to regenerate Rh(III) from Rh(I)).
-
Advantages: Single step, high regioselectivity for 2,3-disubstituted azaindoles.
-
Disadvantages: High cost of Rh and Ag; difficult to remove heavy metals from final API.
Comparative Analysis of Methods
| Feature | Sonogashira (Method 1) | Madelung (Method 2) | C-H Activation (Method 3) |
| Primary Use | Med Chem / Library Gen | Industrial / Bulk Mfg | Academic / Complex Cores |
| Starting Material | 2-Amino-3-iodopyridine | 2-Amino-3-methylpyridine | 2-Aminopyridine |
| Complexity | Low (Robust) | Medium (Harsh reagents) | High (Sensitive catalyst) |
| Substituent Scope | Excellent (C-2, C-3) | Limited (Parent/Alkyl) | Good (2,3-Disubstituted) |
| Atom Economy | Moderate (Halide waste) | High | High (if O2 used as oxidant) |
| Cost | Medium (Pd catalyst) | Low (Commodity Chems) | Very High (Rh + Ag) |
References
-
Sonogashira/Cyclization Review
-
Madelung/Industrial Synthesis
-
Rh(III)
-
Bartoli Indole Synthesis (Applied to Azaindoles)
- Dobbs, A. P., et al. "Total Synthesis of Indoles from Trichloronitroalkenes." Synlett1999, 1594.
-
Comprehensive Review
Sources
- 1. Azaindole synthesis [organic-chemistry.org]
- 2. baranlab.org [baranlab.org]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diglib.tugraz.at [diglib.tugraz.at]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine in Fragment-Based Kinase Discovery
[1]
Executive Summary
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine represents a functionalized derivative of the privileged 7-azaindole scaffold.[1] Unlike the classic 7-azaindole (which binds the kinase hinge region via a bidentate hydrogen bond), this N1-substituted variant blocks the pyrrole nitrogen’s hydrogen bond donor capacity.[1] Consequently, it serves a specialized role in Fragment-Based Drug Discovery (FBDD) : it acts as a "vector probe" to explore binding interactions extending from the solvent-exposed N1 position towards the ribose pocket or solvent front.[1]
This guide details the protocols for solubilizing, screening, and validating this compound in biochemical kinase assays, emphasizing its utility as a building block for library synthesis and a probe for non-canonical binding modes.
Chemical Profile & Handling
Compound Identity:
-
IUPAC Name: 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanamine[1]
-
Structure: 7-azaindole core with a primary ethylamine chain at the N1 position.[1]
-
Molecular Weight: 161.20 g/mol [1]
-
Key Feature: The N1-substitution disrupts the standard hinge-binding motif (Acceptor-Donor), forcing the molecule to rely on the pyridine nitrogen (N7) acceptor and the aliphatic amine interactions.[1]
Solubility & Storage:
-
Stock Preparation: Dissolve in 100% DMSO to a concentration of 100 mM. The primary amine improves solubility compared to the parent 7-azaindole.[1]
-
Stability: The primary amine is reactive.[1] Avoid aldehydes and ketones in storage buffers to prevent Schiff base formation. Store stocks at -20°C under argon.
-
Assay Buffer Compatibility: Compatible with standard HEPES/TRIS kinase buffers.[1] Avoid phosphate buffers if using downstream amine-coupling chemistry.[1]
Application Logic: Why Use This Probe?
In kinase FBDD, the 7-azaindole scaffold is a "privileged structure" mimicking the purine ring of ATP.
-
Vector Exploration: The N1-ethyl-amine chain projects into the solvent interface or the ribose-binding region , depending on the kinase isoform.[1] This allows researchers to test if extending the scaffold at the N1 position is tolerated or if it picks up additional electrostatic interactions (e.g., with Asp/Glu residues) via the terminal amine.
-
Library Synthesis Handle: The primary amine serves as a universal handle for parallel synthesis (amide coupling, reductive amination) to rapidly generate a library of N1-functionalized 7-azaindoles.[1]
-
Negative Control: In hinge-dependent assays, this compound can serve as a negative control for the parent 7-azaindole, confirming that potency is driven by the N1-H donor interaction.[1]
Experimental Protocol: High-Concentration Kinase Screening
Since fragments typically exhibit low affinity (High
Workflow Visualization
Caption: Workflow for screening low-affinity fragment probes in kinase assays.
Detailed Protocol (ADP-Glo™ Format)
Objective: Determine the % Inhibition or IC50 of the fragment against a target kinase (e.g., PIM1, CDK2).
Materials:
-
Kinase Enzyme (e.g., recombinant human kinase).
-
Substrate (Peptide or Protein specific to kinase).[1]
-
ATP (Ultra-pure).[1]
-
ADP-Glo™ Kinase Assay Kit (Promega).[1]
-
384-well white, low-volume plates.[1]
Step-by-Step Procedure:
-
Compound Plating:
-
Dispense 50 nL - 200 nL of the 100 mM compound stock into assay wells using an acoustic dispenser (e.g., Labcyte Echo) to achieve a final screening concentration of 100 µM to 1 mM .
-
Note: Maintain final DMSO concentration
to prevent enzyme denaturation.
-
-
Enzyme Master Mix:
-
Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
-
Add Kinase to buffer.[1][2] Optimization: Use 2x the standard enzyme concentration if screening at high compound concentrations to ensure signal stability.[1]
-
Add 2.5 µL of Enzyme Mix to the compound wells. Incubate for 10 min at RT (allows slow-binding fragments to equilibrate).
-
-
Substrate/ATP Initiation:
-
Add 2.5 µL of Substrate/ATP mix. Ensure ATP concentration is at
(apparent) for the kinase to allow competitive binding. -
Incubate for 60 minutes at RT.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).[1] Incubate 40 min.
-
Add 10 µL of Kinase Detection Reagent (converts ADP to light). Incubate 30 min.
-
-
Readout:
-
Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).
-
Data Analysis & Interpretation
Calculating Ligand Efficiency (LE)
For fragments like 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, raw IC50 is less important than efficiency.[1]
-
HAC: 12 (9 carbons + 3 nitrogens).[1]
-
Target: An LE > 0.3 suggests the N1-ethylamine fragment is a high-quality starting point for optimization.[1]
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| No Inhibition | N1-substitution blocks hinge binding. | The fragment may not bind the hinge.[3] Use it as a linker to attach known binders, or screen against kinases with open solvent channels (e.g., CK2). |
| Signal Quenching | Primary amine interference.[1] | Use TR-FRET (LanthaScreen) instead of luciferase assays, or check compound autofluorescence. |
| Precipitation | Low solubility at 1 mM.[1] | Reduce concentration to 100 µM; verify solubility via nephelometry. |
Synthesis Application: Library Generation
The primary utility of this compound is often as a scaffold for parallel synthesis.
Protocol: Amide Coupling (General)
-
Reagents: 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine (1 eq), Carboxylic Acid (R-COOH, 1.2 eq), HATU (1.5 eq), DIPEA (3 eq).
-
Solvent: DMF (anhydrous).
-
Procedure: Mix R-COOH, HATU, and DIPEA in DMF for 15 min. Add the amine. Shake at RT for 12 hours.[1]
-
Purification: HPLC or SCX (Strong Cation Exchange) cartridges to catch unreacted amine.[1]
-
Result: A library of N1-functionalized 7-azaindoles targeting the solvent front.
References
-
Fragment-Based Discovery: Current Fragment-to-lead Approaches Starting from the 7-azaindole.[1][4] Current Topics in Medicinal Chemistry, 2023. Link
-
Scaffold Utility: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5][6] Chem. Pharm.[1] Bull., 2018.[7] Link
-
Compound Data: 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine (CID 70284634).[1][8] PubChem.[1] Link[1]
-
Kinase Assay Protocols: LanthaScreen™ TR-FRET Kinase Assay Validation.[1] ThermoFisher Scientific Application Notes.[1] Link
Sources
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Practical Fragments: Fragments vs PKC-ι: 7-azaindole strikes again [practicalfragments.blogspot.com]
- 8. PubChemLite - 1h-pyrrolo[2,3-b]pyridine-1-ethanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for 1H-Pyrrolo[2,3-b]pyridine Derivatives in Cancer Cell Lines
Introduction: The Prominence of the 1H-Pyrrolo[2,3-b]pyridine Scaffold in Oncology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its unique structure, featuring a fusion of a pyrrole and a pyridine ring, serves as an exceptional bioisostere for indole. This framework is adept at forming critical hydrogen bond interactions with the hinge regions of various protein kinases, which are pivotal regulators of cellular processes.[1][2] Consequently, derivatives of 7-azaindole have been extensively developed as potent inhibitors of key signaling pathways that are frequently dysregulated in cancer, demonstrating significant potential in targeted cancer therapy.[1][3]
This guide provides an in-depth overview of the application of 1H-pyrrolo[2,3-b]pyridine derivatives in cancer cell line research. We will explore their mechanisms of action, present a summary of their efficacy, and provide detailed, field-proven protocols for their evaluation.
PART 1: Mechanisms of Action - Targeting Oncogenic Kinases
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been engineered to exhibit high affinity and selectivity against a multitude of oncogenic kinases. Their therapeutic effect is primarily achieved by inhibiting the catalytic activity of these enzymes, thereby blocking downstream signaling cascades essential for cancer cell growth, proliferation, and survival.
Key molecular targets include:
-
Receptor Tyrosine Kinases (RTKs): Such as Fibroblast Growth Factor Receptors (FGFRs), which, when abnormally activated, drive cell proliferation and angiogenesis.[4][5][6]
-
PI3K/AKT/mTOR Pathway Kinases: The Phosphoinositide 3-kinase (PI3K) is a central node in a pathway that governs cell survival and proliferation; its inhibition is a major strategy in cancer therapy.[7]
-
Cell Cycle Regulators: Including Cyclin-Dependent Kinases (CDKs) like CDK1 and CDK8, which control the progression of the cell cycle.[8][9] Their inhibition can lead to cell cycle arrest and apoptosis.[8]
-
DNA Damage Response (DDR) Kinases: The Ataxia-Telangiectasia Mutated (ATM) kinase is a critical sensor of DNA damage.[10] Inhibiting ATM can sensitize cancer cells to DNA-damaging agents like chemotherapy.[10]
-
Other Key Oncogenic Kinases: This scaffold has also yielded potent inhibitors for Traf2 and Nck-interacting kinase (TNIK), implicated in colorectal cancer[11], and Ribosomal S6 Protein Kinase 2 (RSK2), which is involved in tumor cell growth and migration.[12]
Visualizing a Key Signaling Pathway: FGFR Inhibition
The diagram below illustrates how a 1H-pyrrolo[2,3-b]pyridine derivative can inhibit the FGFR signaling pathway. Aberrant FGFR activation leads to the phosphorylation of downstream effectors like MEK and AKT, promoting cancer cell proliferation and survival. The inhibitor molecule occupies the ATP-binding pocket of the FGFR kinase domain, preventing this phosphorylation cascade.
Caption: Inhibition of the FGFR signaling cascade by a 1H-pyrrolo[2,3-b]pyridine derivative.
PART 2: Summary of In Vitro Efficacy
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has led to the development of numerous derivatives with potent anti-cancer activity across a wide range of cell lines. The following table summarizes the performance of several notable examples reported in the literature.
| Compound ID | Target(s) | Cancer Cell Line(s) | Key Biological Effect(s) | Potency (IC₅₀/GI₅₀) | Reference(s) |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 4T1 (Breast Cancer) | Inhibition of proliferation, migration, and invasion; Apoptosis induction | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | [4][5][6] |
| Compound B1 | RSK2 | MDA-MB-468 (Triple-Negative Breast Cancer) | Inhibition of proliferation | 0.13 µM | [12] |
| Compound 25a | ATM (highly selective) | HCT116, SW620 (Colorectal Cancer) | Chemosensitizer; Synergistic antitumor efficacy with irinotecan | >700-fold selectivity over other PIKK family members | [10] |
| Derivatives 1f, 3f | CDK1 | STO (Malignant Mesothelioma) | Inhibition of tumor cell growth, cell cycle impairment, apoptosis | 1f: 0.45 µM, 3f: 0.28 µM (on STO cells) | [8] |
| Compound 22 | CDK8 (Type II Inhibitor) | Colorectal Cancer Xenografts | Inhibition of β-catenin activity, G2/M and S phase cell cycle arrest | 48.6 nM | [9] |
| Various | TNIK | Colorectal Cancer Cells | Potent TNIK inhibition | pIC₅₀ range: 7.37 to 9.92 | [11] |
| Various | PI3K | Various Human Tumor Cells | Inhibition of PI3K kinase activity and cell proliferation | Subnanomolar activity for lead compounds | [7] |
PART 3: Experimental Protocols for Compound Evaluation
To rigorously assess the anti-cancer properties of 1H-pyrrolo[2,3-b]pyridine derivatives, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating systems, providing reproducible and reliable data.
Experimental Workflow Overview
The general workflow for evaluating a novel compound involves a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.
Caption: A tiered workflow for the in vitro evaluation of anti-cancer compounds.
Protocol 1: Cell Viability and Cytotoxicity Assay (WST-1 Method)
Principle: This colorimetric assay quantifies cell viability based on the metabolic activity of mitochondrial dehydrogenases. Viable cells cleave the stable tetrazolium salt WST-1 to a soluble formazan dye, resulting in a color change directly proportional to the number of living cells.[13][14] It is a sensitive and high-throughput method for determining the IC₅₀ value of a compound.[14]
Materials:
-
96-well flat-bottom cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
1H-pyrrolo[2,3-b]pyridine derivative stock solution (in DMSO)
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Abcam)[13][14]
-
Multichannel pipette
-
Microplate reader (absorbance at 420-480 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivative in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" (medium with DMSO only) and "medium only" (no cells, for background) wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent directly to each well.[13][14]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically by monitoring color development.
-
Absorbance Measurement: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[13] Measure the absorbance at ~440 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate cell viability as a percentage relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membrane integrity (late apoptotic or necrotic cells).[16][17]
Materials:
-
6-well plates
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)
-
Propidium Iodide (PI) staining solution
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the 1H-pyrrolo[2,3-b]pyridine derivative at relevant concentrations (e.g., 1x and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin, then combine with the supernatant from the same well. This step is critical to ensure all apoptotic cells are collected.[16]
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet once with cold PBS.
-
Resuspension: Carefully resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[15] Gently vortex the tube.
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Healthy, viable cells.
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells.
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the DNA content within a cell population. Because PI binds stoichiometrically to DNA, the fluorescence intensity measured by flow cytometry is directly proportional to the amount of DNA.[18] This allows for the differentiation of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.[18]
Materials:
-
6-well plates
-
Cold 70% Ethanol
-
PBS
-
RNase A solution (e.g., 100 µg/mL)[19]
-
PI staining solution (e.g., 50 µg/mL)[19]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest cells (including supernatant) and wash once with PBS.
-
Fixation: Resuspend the cell pellet in ~400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping.[19]
-
Incubate on ice for at least 30 minutes, or store at 4°C for extended periods.[19][20]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with PBS to remove the ethanol.[20]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A. This step is crucial as PI can also bind to double-stranded RNA, and its omission would lead to inaccurate DNA content measurement.[21] Incubate for 30 minutes at room temperature.
-
PI Staining: Add the PI staining solution to the cells and mix well. Incubate for 5-10 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry, ensuring the data is collected on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates.[20]
-
Interpretation: Analyze the resulting DNA histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests compound-induced cell cycle arrest.
Protocol 4: Target Pathway Modulation by Western Blotting
Principle: Western blotting (or immunoblotting) is a technique used to detect and semi-quantify specific proteins in a cell lysate.[22][23] It is invaluable for confirming if a 1H-pyrrolo[2,3-b]pyridine derivative inhibits its intended target (e.g., by detecting a decrease in the phosphorylation of a downstream substrate) and for observing effects on related signaling pathways.[24][25]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Protein transfer system (e.g., wet or semi-dry) and transfer buffer
-
Membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein, its phosphorylated form, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure (Abbreviated Workflow):
-
Sample Preparation: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to observe acute signaling changes. Lyse cells on ice using lysis buffer supplemented with inhibitors.[26]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Denature an equal amount of protein from each sample (e.g., 20-30 µg) in loading buffer and separate the proteins by size using SDS-PAGE.[26]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[24]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[24]
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C with gentle agitation.[26]
-
Wash the membrane thoroughly with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities. A decrease in the signal for a phosphorylated protein in a treated sample compared to the control indicates target inhibition. Re-probe the membrane for the total protein and a loading control to ensure observed changes are not due to loading errors.
References
-
Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
-
University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
PMC. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]
-
Boster Bio. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
Flow Cytometry Core Facility. DNA Cell Cycle Analysis with PI. [Link]
-
Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
PubMed. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. [Link]
-
ACS Publications. Novel 1H-Pyrrolo[2,3-b]pyridine Derivative Nortopsentin Analogues: Synthesis and Antitumor Activity in Peritoneal Mesothelioma Experimental Models. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. [Link]
-
Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. [Link]
-
Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]
-
PubMed. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. [Link]
-
Moroccan Journal of Chemistry. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]
-
ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. [Link]
-
PMC. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. [Link]
-
ResearchGate. New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. [Link]
-
ResearchGate. 7-Azaindole, 2,7-diazaindole, and 1H-pyrazole as core structures for novel anticancer agents with potential chemosensitizing properties. [Link]
-
Tesi di dottorato. New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
-
RSC Advances. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link]
-
Boster Bio. Western Blot Protocol: Complete Step-by-Step Guide. [Link]
-
T. Horton. MTT Cell Assay Protocol. [Link]
-
ACS Publications. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. [Link]
-
Oreate AI Blog. Understanding the Western Blot: A Key Tool in Cancer Research. [Link]
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- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
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Application Note & Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Introduction: The Significance of the 7-Azaindole Scaffold
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure, which mimics the purine core, allows it to function as a versatile hinge-binding motif for a variety of protein kinases.[1] Consequently, 7-azaindole derivatives are integral components of numerous therapeutic agents, including kinase inhibitors for oncology, and compounds targeting inflammatory and neurodegenerative diseases.[2][3][4][5]
The title compound, 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, serves as a crucial intermediate, providing a primary amine handle for further elaboration into more complex molecules through amide bond formation, reductive amination, or other amine-related chemistries. This guide provides a detailed, reliable protocol for its synthesis via N-alkylation of 7-azaindole, designed for researchers in synthetic chemistry and drug development.
Principle of Synthesis: N-Alkylation via S N 2 Reaction
The synthesis proceeds via a classical nucleophilic substitution (S N 2) reaction. The pyrrolic nitrogen of 7-azaindole is first deprotonated by a strong base to form the highly nucleophilic 7-azaindole anion. This anion then attacks the electrophilic carbon of a protected 2-haloethylamine equivalent, displacing the halide leaving group. A subsequent deprotection step unmasks the primary amine to yield the final product.
The choice of base and alkylating agent is critical. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for deprotonating the N-H of the pyrrole ring. To avoid self-condensation or polymerization of the reactive 2-haloethylamine, a protected version, such as N-(2-bromoethyl)phthalimide, is employed. The robust phthalimide protecting group can be efficiently removed under standard hydrazinolysis conditions.
Reaction Scheme
A two-step synthetic pathway is outlined below, involving N-alkylation followed by deprotection.
Caption: Overall synthetic scheme for 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine.
Experimental Protocol
This protocol is divided into two primary stages: N-alkylation and phthalimide deprotection.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 1H-Pyrrolo[2,3-b]pyridine | ≥98% | Sigma-Aldrich | 271-63-6 | Also known as 7-Azaindole. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Highly reactive with water. Handle under inert atmosphere. |
| N-(2-Bromoethyl)phthalimide | ≥98% | Sigma-Aldrich | 574-98-1 | Alkylating agent. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | 68-12-2 | Reaction solvent. Use dry. |
| Hydrazine Monohydrate | ≥98% | Sigma-Aldrich | 7803-57-8 | Toxic. Handle in a fume hood. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | Deprotection solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 | For chromatography. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | 75-09-2 | For extraction. |
| Saturated NaCl solution | N/A | Lab Prepared | N/A | Brine for work-up. |
| Anhydrous MgSO₄ / Na₂SO₄ | N/A | Fisher Scientific | N/A | Drying agent. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Millipore | N/A | For reaction monitoring. |
Step-by-Step Synthesis Workflow
The following diagram illustrates the key stages of the experimental process.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Procedure
Part A: Synthesis of 2-(2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)ethyl)isoindoline-1,3-dione
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 7-azaindole (5.0 g, 42.3 mmol).
-
Dissolution: Add anhydrous DMF (80 mL) and stir until all solids have dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 2.03 g, 50.8 mmol, 1.2 eq) in small portions over 15 minutes.
-
Causality: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution. The N-H of the pyrrole is acidic enough to be deprotonated by NaH, forming the nucleophilic azaindole anion.[6]
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become a dark, clear color, indicating complete formation of the anion.
-
Alkylation: In a separate flask, dissolve N-(2-bromoethyl)phthalimide (11.8 g, 46.5 mmol, 1.1 eq) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product spot should be visible under UV light and will have a lower Rf than the starting 7-azaindole.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 100 mL of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes to yield the phthalimide-protected intermediate as a white or off-white solid.
Part B: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
-
Setup: Dissolve the purified intermediate (e.g., 10.0 g, 34.3 mmol) from Part A in absolute ethanol (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Hydrazinolysis: Add hydrazine monohydrate (5.0 mL, 103 mmol, 3.0 eq) to the solution.
-
Causality: Hydrazine acts as a nucleophile, attacking the carbonyls of the phthalimide group, leading to ring-opening and subsequent cyclization to form the stable, insoluble phthalhydrazide, thereby releasing the desired primary amine.
-
-
Reflux: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. A thick white precipitate (phthalhydrazide) will form as the reaction progresses.
-
Monitoring: Monitor the reaction by TLC (10% Methanol in DCM with 1% NH₄OH) until the starting material is fully consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the phthalhydrazide precipitate. Wash the filter cake with a small amount of cold ethanol.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The crude product can be purified by either:
-
Column Chromatography: Using a silica gel column with a mobile phase of 5-15% Methanol in Dichloromethane containing 1% triethylamine (to prevent tailing).
-
Acid-Base Extraction: Dissolve the crude oil in DCM, extract with 1M HCl. Wash the aqueous layer with DCM, then basify the aqueous layer with 6M NaOH to pH > 12 and extract the product back into DCM. Dry the organic layer and concentrate.
-
-
Final Product: After purification, the final product, 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, is typically obtained as a pale yellow oil or low-melting solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm) would include signals for the aromatic protons of the pyrrolopyridine core, two triplets corresponding to the ethyl chain (NCH₂ and CH₂NH₂), and a broad singlet for the NH₂ protons (which disappears upon D₂O exchange).
-
¹³C NMR (100 MHz, CDCl₃): Signals corresponding to all unique carbons in the structure.
-
Mass Spectrometry (ESI+): Calculation of the exact mass and observation of the [M+H]⁺ ion to confirm the molecular weight. (C₉H₁₁N₃, Exact Mass: 161.10).
Safety and Handling
-
Sodium Hydride (NaH): Extremely flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere (Nitrogen or Argon) and away from any moisture.
-
Hydrazine (N₂H₄): Toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Solvents: DMF is a reproductive hazard. Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated area or fume hood.
References
- Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry.
- 7-Azaindole: Uses and Synthesis. ChemicalBook.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry.
- Synthesis of 1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine. PrepChem.com.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
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- 4. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]
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- 6. prepchem.com [prepchem.com]
Application Notes and Protocols: 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine as a Chemical Probe for Kinase Inhibition
Introduction: The Promise of the 7-Azaindole Scaffold in Chemical Biology
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional bioisostere for targeting ATP-binding sites, particularly within the vast and therapeutically significant kinase family.[1][3] The addition of a nitrogen atom to the indole ring can modulate physicochemical properties such as solubility and pKa, and importantly, provides an additional hydrogen bond acceptor, potentially enhancing binding affinity and target selectivity.[1][2] This has led to the successful development of numerous 7-azaindole-based kinase inhibitors, including the FDA-approved drug Vemurafenib for melanoma.[3]
While extensive research has focused on derivatizing the 7-azaindole core for therapeutic purposes, the specific molecule 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine has not been extensively characterized as a chemical probe. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a biological system. To be effective, a chemical probe must be potent, selective, and have a well-defined mechanism of action.
This document provides a comprehensive guide for researchers and drug development professionals on the potential application of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine as a chemical probe, focusing on its hypothetical use in the study of protein kinases. We will outline the synthesis, target validation, and experimental protocols necessary to establish this molecule as a valuable tool in chemical biology.
Rationale for 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine as a Kinase-Targeted Chemical Probe
The core 7-azaindole structure of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine provides a strong foundation for its potential as a kinase-targeted chemical probe. The pyrrolopyridine moiety can act as a hinge-binder, forming critical hydrogen bonds within the ATP-binding pocket of many kinases.[3] The ethanamine side chain offers a versatile point for modification, which can be exploited for several purposes:
-
Linker for Affinity Chromatography: The primary amine can be functionalized with a linker to immobilize the probe on a solid support for pull-down assays to identify its protein targets.
-
Attachment of a Fluorophore or Biotin: The amine group allows for the conjugation of reporter tags, such as fluorophores for imaging studies or biotin for detection and enrichment.
-
Modulation of Physicochemical Properties: The side chain can be modified to fine-tune solubility and cell permeability.
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine can be achieved through a multi-step process starting from the commercially available 7-azaindole. A general synthetic route is outlined below.
Experimental Protocol: Synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Materials:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine)
-
Sodium hydride (NaH)
-
N-(2-bromoethyl)phthalimide
-
Hydrazine monohydrate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
N-Alkylation of 7-Azaindole:
-
Dissolve 7-azaindole (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl)phthalimide.
-
-
Deprotection to Yield the Primary Amine:
-
Dissolve the product from step 1 in ethanol.
-
Add hydrazine monohydrate (5.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Treat the residue with aqueous HCl and filter to remove the phthalhydrazide byproduct.
-
Basify the filtrate with aqueous NaOH to pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine.
-
Target Identification and Validation Workflow
To establish 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine as a chemical probe, a systematic workflow for target identification and validation is crucial.
Figure 1: A workflow for identifying and validating the cellular targets of a chemical probe.
Protocol: Affinity Chromatography for Target Identification
1. Preparation of the Affinity Matrix:
-
React 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine with an NHS-activated sepharose resin to covalently immobilize the compound.
-
Thoroughly wash the resin to remove any unreacted compound.
2. Cell Lysate Preparation:
-
Culture cells of interest (e.g., a cancer cell line known for kinase signaling dependency) and harvest.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
3. Affinity Pull-Down:
-
Incubate the clarified cell lysate with the affinity matrix for 2-4 hours at 4 °C with gentle rotation.
-
As a negative control, incubate lysate with an unconjugated sepharose resin.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
4. Elution and Protein Identification:
-
Elute the bound proteins using a low pH buffer or a high concentration of a competitive inhibitor (if known).
-
Neutralize the eluate and prepare the protein sample for mass spectrometry analysis (e.g., by in-gel digestion or solution digestion followed by LC-MS/MS).
-
Identify the proteins that are specifically enriched on the probe-conjugated resin compared to the control resin.
In Vitro Characterization of Target Engagement
Once potential protein targets are identified, it is essential to validate the interaction using in vitro biochemical and biophysical assays.
| Assay Type | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Binding kinetics (kon, koff), and affinity (KD). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein. | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| Enzymatic Activity Assays | Measures the effect of the compound on the catalytic activity of the target enzyme (e.g., a kinase assay measuring phosphorylation). | Potency (IC50/EC50), and mechanism of inhibition. |
Protocol: Kinase Inhibition Assay (Example)
This protocol provides a general framework for assessing the inhibitory activity of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine in the kinase assay buffer.
-
In a microplate, add the kinase and the test compound at various concentrations.
-
Incubate for a pre-determined time to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specific time at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement and Functional Assays
Validating that the chemical probe interacts with its intended target in a cellular context is a critical step.
Sources
Application Note: Strategic Development of FGFR Inhibitors Utilizing the 1H-Pyrrolo[2,3-b]pyridine Scaffold
[1][2]
Abstract
The fibroblast growth factor receptor (FGFR) family has emerged as a critical oncogenic driver in multiple solid tumors, including urothelial carcinoma and cholangiocarcinoma.[1] While early-generation inhibitors (e.g., erdafitinib, pemigatinib) have achieved regulatory approval, challenges regarding isoform selectivity and acquired resistance remain. This guide details the rational design, chemical synthesis, and biological validation of FGFR inhibitors utilizing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. This scaffold is a privileged structure in kinase medicinal chemistry, offering a superior hydrogen-bonding profile for the ATP-binding hinge region compared to traditional indoles.
Part 1: Rational Design & Structure-Activity Relationship (SAR)
The 7-Azaindole Advantage
The 1H-pyrrolo[2,3-b]pyridine scaffold serves as a bioisostere of the purine ring found in ATP. Its efficacy stems from its ability to form a bidentate hydrogen bond network with the kinase hinge region:
-
N1 (Pyrrole nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu562 in FGFR1).
-
N7 (Pyridine nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide of the hinge residue (e.g., Ala564 in FGFR1).
This "donor-acceptor" motif mimics the Adenine N1/N6 interaction, anchoring the molecule within the ATP pocket.
SAR Optimization Strategy
To develop a potent inhibitor, the scaffold must be decorated to exploit the hydrophobic pockets adjacent to the hinge.
| Position | Chemical Role | Design Strategy |
| C3 (Pyrrole ring) | Solvent Front / Gatekeeper | This vector points towards the solvent-exposed region. Introduction of aryl or heteroaryl rings here (via Suzuki coupling) establishes π-stacking interactions and determines isoform selectivity. |
| C5 (Pyridine ring) | Hydrophobic Pocket II | Substituents here (e.g., halides, ethers) can reach the inner hydrophobic pocket or the P-loop, improving potency. |
| N1 (Pyrrole N) | Hinge Binding | Must remain unsubstituted to maintain H-bond donor capability. Protection is required during synthesis but must be removed for activity. |
FGFR Signaling Pathway & Inhibition Logic
The following diagram illustrates the downstream signaling cascades (RAS-MAPK and PI3K-AKT) driven by FGFR and the specific intervention point of the 7-azaindole inhibitor.
Figure 1: FGFR signaling cascade showing the ATP-competitive inhibition mechanism of 7-azaindole derivatives.
Part 2: Chemical Synthesis Protocol
Synthetic Route Rationale
The most robust route for accessing C3-substituted 7-azaindoles involves electrophilic halogenation followed by palladium-catalyzed cross-coupling. This modular approach allows for the rapid generation of libraries.
Detailed Protocol: Synthesis of 3-Aryl-1H-pyrrolo[2,3-b]pyridine
Target: A representative C3-aryl substituted 7-azaindole.
Step 1: Iodination at C3
-
Reagents: 1H-pyrrolo[2,3-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), KOH (1.2 eq).
-
Solvent: Acetone or DMF.
-
Procedure:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine in acetone (0.5 M).
-
Add NIS portion-wise at 0°C.
-
Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with saturated aqueous Na2S2O3 to remove excess iodine. Extract with EtOAc.
-
Product: 3-iodo-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: N1-Protection (Critical for Suzuki Coupling)
-
Rationale: The free N-H can poison Pd catalysts or undergo arylation. Protection with SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl is recommended.
-
Reagents: NaH (1.2 eq), SEM-Cl (1.1 eq), DMF.
-
Procedure:
-
Suspend NaH in dry DMF at 0°C.
-
Add 3-iodo-7-azaindole dropwise. Stir 30 min.
-
Add SEM-Cl. Warm to RT and stir 2 hours.
-
Step 3: Suzuki-Miyaura Cross-Coupling
-
Reagents: N-protected 3-iodo-7-azaindole (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Degas solvents with nitrogen for 15 mins.
-
Combine reagents in a sealed tube/microwave vial.
-
Heat to 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Purification: Silica gel chromatography.
-
Step 4: Deprotection
-
Reagents: TFA/DCM or TBAF (for SEM group).
-
Procedure: Treat with TBAF in THF at reflux to yield the final inhibitor.
Figure 2: Modular synthetic pathway for C3-functionalized 7-azaindole FGFR inhibitors.
Part 3: Biological Evaluation Protocols
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies the kinase activity by measuring the conversion of ATP to ADP. It is highly sensitive and suitable for IC50 determination.
Materials:
-
Recombinant FGFR1/2/3/4 Kinase (e.g., Promega or Carna Biosciences).
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
384-well white low-volume plates.
Protocol:
-
Compound Preparation: Prepare 3x serial dilutions of the inhibitor in 100% DMSO. Dilute further into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT). Final DMSO concentration should be <1%.
-
Enzyme Reaction:
-
Add 2 μL of Inhibitor solution to the well.
-
Add 2 μL of FGFR enzyme (optimized concentration, typically 1–5 ng/well).
-
Incubate for 10 min at RT (allows inhibitor binding).[5]
-
Add 2 μL of Substrate/ATP mix (ATP concentration should be at Km, typically 10–50 μM).
-
Incubate at RT for 60 minutes.
-
-
ADP Detection:
-
Add 6 μL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 12 μL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Inhibitor] to calculate IC50.
Cellular Proliferation Assay (Ba/F3 System)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell.[6] When engineered to express an oncogenic driver (e.g., FGFR1 fusion), they become IL-3 independent. If the compound inhibits FGFR, the cells die.
Materials:
-
Parental Ba/F3 cells (Control, IL-3 dependent).[6]
-
Engineered Ba/F3-FGFR1/2/3/4 cells (IL-3 independent).
-
CellTiter-Glo® (Promega) or MTT reagent.
Protocol:
-
Cell Seeding:
-
Wash cells to remove any residual IL-3 (for engineered lines).
-
Seed 3,000–5,000 cells/well in 96-well plates in 90 μL RPMI-1640 + 10% FBS.
-
-
Drug Treatment:
-
Add 10 μL of 10x concentrated inhibitor (serial dilutions).
-
Include DMSO control (0% inhibition) and Staurosporine (100% inhibition).
-
-
Incubation: Incubate at 37°C, 5% CO2 for 72 hours.
-
Viability Measurement:
-
Validation:
-
Counter-screen: Test the same compounds on Parental Ba/F3 cells supplemented with IL-3. If the compound kills these cells, it is cytotoxic/off-target, not FGFR-selective.
-
References
-
Discovery of 1H-pyrrolo[2,3-b]pyridine deriv
- Source: RSC Advances (2020)
- Context: Describes the SAR of the 7-azaindole scaffold, specifically identifying "Compound 4h" as a pan-FGFR inhibitor.
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent FGFR4 Inhibitors
-
Source: Journal of Medicinal Chemistry (2022)[7]
- Context: Details the design of covalent inhibitors targeting Cys552 in FGFR4 using this scaffold.
-
-
ADP-Glo™ Kinase Assay Protocol
- Source: Promega Technical Manual
- Context: Industry-standard protocol for measuring kinase activity and IC50 determin
-
Ba/F3 Cell Prolifer
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. carnabio.com [carnabio.com]
- 3. promega.com [promega.com]
- 4. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
Application Note: Precision Molecular Docking of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Derivatives
Abstract & Scope
The 1H-Pyrrolo[2,3-b]pyridine scaffold (commonly referred to as 7-azaindole ) represents a privileged structure in medicinal chemistry, widely utilized as a bioisostere of the purine core found in ATP.[1] This scaffold is central to the design of type I and type II kinase inhibitors, including FDA-approved drugs like Vemurafenib and Pexidartinib .
This application note provides a rigorous, field-validated protocol for the molecular docking of 7-azaindole derivatives. Unlike generic docking guides, this protocol addresses the specific electronic and tautomeric challenges inherent to the 7-azaindole core, specifically focusing on the "hinge-binding" motif essential for kinase selectivity.[1]
Scientific Rationale: The "Adenine Mimicry"
To successfully dock 7-azaindole derivatives, one must understand why they bind. The scaffold mimics the adenine ring of ATP.
-
The Hinge Interaction: In the ATP-binding pocket of kinases, the "hinge" region connects the N- and C-terminal lobes.[1] The 7-azaindole core typically forms a bidentate hydrogen bond network:
Critical Challenge (Tautomerism): Standard force fields often miscalculate the protonation state of the N7 nitrogen or the tautomeric flip of the N1 proton.[1] If the simulation software protonates N7 (creating a cation) or shifts the proton from N1 to N7, the bidentate hinge interaction is destroyed, leading to false-negative docking scores.[1]
Computational Workflow
The following diagram outlines the critical path for high-fidelity docking of this scaffold.
Figure 1: Integrated workflow for 7-azaindole molecular docking. Note the inclusion of QM optimization to ensure accurate planarity of the fused ring system.
Detailed Experimental Protocol
Phase 1: Ligand Preparation (The "Electronic" Phase)[1]
-
Objective: Generate the correct tautomer and 3D conformation.
-
Step 1.1: Input 2D structures.
-
Step 1.2: Tautomer Generation (CRITICAL).
-
Use tools like Epik (Schrödinger) or LigPrep.[1]
-
Parameter: Set pH to 7.0 ± 2.0.[1]
-
Constraint: Explicitly penalize the N7-protonated tautomer unless specific environmental conditions (e.g., an acidic pocket residue) justify it.[1] The N1-H / N7-lone-pair state is the bioactive form for hinge binding [1].[1]
-
-
Step 1.3: DFT Optimization.
Phase 2: Receptor Preparation (The "Hinge" Phase)[1]
-
Objective: Define the binding pocket and conserve structural waters.
-
Step 2.1: Structure Retrieval.[1]
-
Step 2.2: Water Management.[1]
-
Step 2.3: Grid Generation.
Phase 3: Constrained Docking[1]
-
Objective: Filter out false positives that do not bind the hinge.
-
Step 3.1: Constraint Setup.
-
Step 3.2: Execution.
Data Presentation & Analysis
When reporting results for 7-azaindole derivatives, summarize the interaction profile using the following table format.
Table 1: Interaction Energy & Fingerprint Analysis (Example Data)
| Compound ID | Docking Score (kcal/mol) | Hinge Interaction (N1/N7) | Gatekeeper Interaction | RMSD to Crystal (Å) |
| Vemurafenib (Ref) | -11.4 | Bidentate (Strong) | Hydrophobic (Thr529) | 0.42 (Self-dock) |
| Derivative A | -9.8 | Monodentate (N1 only) | Steric Clash | 2.1 |
| Derivative B | -11.1 | Bidentate (Strong) | H-Bond (Water mediated) | 0.85 |
Note: A docking score is meaningless without the "Hinge Interaction" validation.[1] Derivative A has a decent score but fails the mechanistic requirement (Monodentate), making it a low-priority candidate.[1]
Case Study: Validation with BRAF V600E
To validate this protocol, we utilize the crystal structure of BRAF V600E complexed with Vemurafenib (PLX4032).[1]
-
Target: PDB 3OG7.
-
Ligand: Vemurafenib contains a 7-azaindole core substituted at the 3-position.[1]
-
Observation: The crystal structure confirms the N1-H donor / N7-acceptor motif with the backbone of residues Cys532 and Gln530 [3].[1]
-
Validation Metric: Redocking the extracted ligand using the protocol above should yield an RMSD < 1.5 Å relative to the native crystallographic pose.[1][2]
Mechanism of Action Diagram
The following diagram illustrates the critical binding mode validated by this protocol.
Figure 2: The canonical "bidentate" binding mode of 7-azaindole to the kinase hinge region.[1] This interaction must be preserved in docking results.
References
-
S. Chtita et al. , "Molecular Docking and 3D-QSAR Studies on 7-azaindole Derivatives as Inhibitors of Trk A," ResearchGate, 2025.[1]
-
Bollag, G. et al. , "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma," Nature, 2010.[1] (Primary citation for PDB 3OG7).[1][3][4] [1]
-
Zhang, Y. et al. , "B-Raf Kinase V600E oncogenic mutant in complex with PLX4032," RCSB PDB, 2010.[1] [1]
-
Wang, Y. et al. , "Synthesis, Molecular Docking Study, and Anticancer Activity of 7-Azaindole-1,2,3-triazol Bearing N-Benzamide Derivatives," ResearchGate, 2022.[1][5]
Sources
Application Notes and Protocols for High-Throughput Screening of 1H-Pyrrolo[2,3-b]pyridine Libraries
Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged" heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the endogenous purine and indole systems allows it to effectively interact with a wide range of biological targets, particularly protein kinases.[1] The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a key hydrogen bond acceptor, mimicking the hinge-binding interactions of ATP in the kinase active site.[1] This has led to the successful development of numerous kinase inhibitors, including the BRAF inhibitor vemurafenib.[1] The versatility of the 7-azaindole core allows for substitutions at multiple positions, enabling the generation of large and diverse chemical libraries for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics for a multitude of diseases, including cancer and inflammatory disorders.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening of 1H-pyrrolo[2,3-b]pyridine libraries. It outlines the critical steps from assay development to hit validation, with a focus on a biochemical fluorescence polarization-based kinase assay as a primary screening platform.
Assay Development and Strategy: Choosing the Right Approach
The success of any HTS campaign hinges on the development of a robust and reliable assay. For screening 1H-pyrrolo[2,3-b]pyridine libraries, which are often designed as kinase inhibitors, both biochemical and cell-based assays are viable options.[5][6]
-
Biochemical Assays: These assays directly measure the activity of a purified enzyme, such as a kinase, in a controlled in vitro environment.[5][6] They are generally more straightforward to set up and less prone to off-target effects, making them ideal for primary HTS. Common formats include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays that measure ATP consumption.[6][7]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or pathway in living cells.[8][9] They provide more physiologically relevant data, as they account for factors like cell permeability and metabolism.[8] However, they can be more complex to develop and are often used in secondary screening to confirm the activity of hits identified from biochemical screens.
For a primary screen of a large 1H-pyrrolo[2,3-b]pyridine library, a biochemical assay is often the preferred starting point due to its robustness and lower cost. This guide will focus on a fluorescence polarization (FP) based assay, a homogeneous technique that is well-suited for HTS.[7][10]
High-Throughput Screening Workflow
A typical HTS workflow for a 1H-pyrrolo[2,3-b]pyridine library against a target kinase is a multi-step process designed to efficiently identify and validate promising lead compounds.
Caption: High-Throughput Screening (HTS) Workflow for Kinase Inhibitors.
Protocol: Fluorescence Polarization-Based Kinase Assay
This protocol describes a generic, adaptable fluorescence polarization (FP) assay for screening a 1H-pyrrolo[2,3-b]pyridine library against a target protein kinase. The principle of this competitive assay is the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by a compound from the library, resulting in a decrease in the FP signal.[7][11]
Materials and Reagents:
-
Target Kinase: Purified, active protein kinase of interest.
-
Fluorescent Tracer: A fluorescently labeled ligand that binds to the ATP-binding pocket of the kinase.
-
1H-Pyrrolo[2,3-b]pyridine Library: Compounds dissolved in 100% DMSO.
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Microplates: Low-volume, black, 384-well or 1536-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in assay buffer.
-
Prepare a 2X tracer solution in assay buffer.
-
Prepare a 2X compound solution by diluting the library compounds in assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2X compound solution to the appropriate wells of the microplate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration (negative control) or a known inhibitor (positive control).
-
Add 5 µL of the 2X kinase solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound-kinase binding.
-
Add 10 µL of the 2X tracer solution to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Data Analysis and Quality Control:
The quality of an HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[5] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[5]
| Parameter | Formula | Acceptable Range |
| Z'-Factor | 1 - (3 * (σpos + σneg)) / |μpos - μneg| | 0.5 - 1.0 |
| Signal-to-Background | μneg / μpos | > 2 |
| Coefficient of Variation (%CV) | (σ / μ) * 100 | < 10% |
μ = mean, σ = standard deviation, pos = positive control, neg = negative control
Hit Identification and Validation
Compounds that exhibit significant inhibition in the primary screen (e.g., >50% inhibition at a single concentration) are considered "hits" and are advanced to the next stage of the screening cascade.
Dose-Response Analysis:
Hits from the primary screen are subjected to dose-response analysis to determine their potency (IC₅₀ value). This involves testing the compounds at multiple concentrations to generate a dose-response curve.
Hit Confirmation and Orthogonal Assays:
To eliminate false positives, which can arise from compound interference with the assay technology, confirmed hits should be tested in an orthogonal assay.[12] This is an assay that measures the same biological activity but uses a different detection method. For a primary FP assay, a suitable orthogonal assay could be a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).
Structure-Activity Relationship (SAR) Expansion:
Confirmed hits with desirable potency and selectivity profiles serve as starting points for medicinal chemistry efforts.[13] Analogs of the hit compounds are synthesized and tested to establish a structure-activity relationship (SAR), which guides the optimization of the lead compounds.
Targeting Signaling Pathways with 1H-Pyrrolo[2,3-b]pyridine Derivatives
Many 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors target key signaling pathways implicated in cancer and other diseases. For example, inhibitors of Janus kinases (JAKs) can modulate the JAK-STAT signaling pathway, which is crucial for cytokine signaling and immune responses.
Caption: The JAK-STAT Signaling Pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a highly valuable starting point for the discovery of novel therapeutics. A well-designed high-throughput screening campaign, incorporating robust assay technologies, rigorous data analysis, and a comprehensive hit validation strategy, is essential for successfully identifying and advancing promising lead compounds from large chemical libraries. The protocols and guidelines presented in this application note provide a solid foundation for researchers embarking on HTS campaigns with 1H-pyrrolo[2,3-b]pyridine libraries.
References
-
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Li, Y., et al. (2021). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(9), 1547-1557. Retrieved from [Link]
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Kumar, A., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(15), 1289-1305. Retrieved from [Link]
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Khan, I., et al. (2023). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Bavetsias, V., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15056-15077. Retrieved from [Link]
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BMG LABTECH. (2022, May 2). Cell-based assays on the rise. Retrieved from [Link]
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Chen, Y., et al. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry, 56(35), 4669-4673. Retrieved from [Link]
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de la Cuesta, J., et al. (2021). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). Scientific Reports, 11(1), 1-13. Retrieved from [Link]
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Evotec. (n.d.). High Throughput Screening (HTS) Services. Retrieved from [Link]
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]
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Yang, Z., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Retrieved from [Link]
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Mokhwanatsi, B. T., et al. (2025). Fluorescence Polarization Assays in Small Molecule Screening. Food Chemistry Advances, 8, 101055. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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JoVE. (2025, March 9). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources. Retrieved from [Link]
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Wang, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 68(13), 13907-13934. Retrieved from [Link]
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Bourg, S., et al. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. International Journal of Molecular Sciences, 15(3), 3982-3998. Retrieved from [Link]
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ResearchGate. (n.d.). HTS hit validation and inhibitor classification. Chemical structures of.... Retrieved from [Link]
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AstraZeneca. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(35), 21543-21550. Retrieved from [Link]
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21543-21550. Retrieved from [Link]
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El Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100868. Retrieved from [Link]
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El Mernissi, Y., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(2), 100868. Retrieved from [Link]
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Wang, Z., et al. (2016). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Infectious Diseases, 2(10), 695-703. Retrieved from [Link]
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Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 259, 115668. Retrieved from [Link]
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Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Representative structures of some potent 7-azaindole core containing compounds. Retrieved from [Link]
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MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]
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Choe, K., & Sweedler, J. V. (2023). Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies. Bio-protocol, 13(21), e4862. Retrieved from [Link]
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Scott, J. S., et al. (2015). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 6(11), 1957-1962. Retrieved from [Link]
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Russo, D. P., & Zhu, H. (2022). High-Throughput Screening Assay Profiling for Large Chemical Databases. In High-Throughput Screening Assays in Toxicology (pp. 221-236). Humana, New York, NY. Retrieved from [Link]
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Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12263. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 1H-Pyrrolo[2,3-b]pyridine Compounds for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with 1H-Pyrrolo[2,3-b]pyridine compounds, also known as 7-azaindoles, a critical scaffold in modern medicinal chemistry.[1][2] This document is designed to be a practical resource, moving from frequently asked questions to detailed experimental protocols.
Introduction: The 7-Azaindole Solubility Challenge
The 1H-Pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of therapeutics, particularly kinase inhibitors.[3][4] Its structure is adept at forming key hydrogen bond interactions within the ATP-binding site of kinases.[2][5] However, the planar, aromatic, and often lipophilic nature of these molecules frequently leads to poor aqueous solubility. This presents a significant hurdle for in vitro biological assays, where compound precipitation can lead to a cascade of problems including underestimated potency, variable results, and inaccurate structure-activity relationships (SAR).[6]
This guide will equip you with the knowledge and techniques to diagnose and solve these solubility issues, ensuring the integrity and accuracy of your experimental data.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common solubility problems encountered in the lab.
Q1: My 1H-pyrrolo[2,3-b]pyridine compound precipitated when I diluted my DMSO stock into aqueous assay buffer. What happened?
A1: This is a very common issue. High-potency compounds are often "brick-dust" or "grease-ball" molecules that are highly soluble in 100% DMSO but crash out when introduced to an aqueous environment.[7] The final concentration of DMSO in your assay is likely too low to maintain solubility. A final DMSO concentration of 0.1% to 0.5% is typical for many cell-based assays to avoid solvent toxicity, but this may not be sufficient for your compound.[8]
Q2: What is the maximum concentration of DMSO I can use in my assay?
A2: This is highly dependent on your specific assay and cell type. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, sensitive or primary cells may be affected at concentrations as low as 0.1%.[8] It is critical to run a DMSO vehicle control experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific system.
Q3: I see a precipitate in my assay plate. Can I still use the data?
A3: No. If you can visually see a precipitate, the concentration of the dissolved compound is unknown and certainly lower than the nominal concentration you intended. This will lead to an underestimation of your compound's true potency (e.g., an artificially high IC50 value).[6] The data from wells with visible precipitation should be considered unreliable.
Q4: What's the difference between kinetic and thermodynamic solubility? Which one matters for my screening assay?
A4:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures how much compound can stay in a supersaturated solution before it precipitates. This is most relevant for high-throughput screening (HTS) and initial biological assays where compounds are added from a stock solution.[9][10]
-
Thermodynamic Solubility is the true equilibrium solubility of the solid compound in a solvent. It's determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24 hours).[9][11] This value is more important for later-stage development and formulation.[12][13]
For initial biological assays, you are primarily concerned with kinetic solubility .[10]
Q5: Can I just sonicate or heat the plate to redissolve the compound?
A5: Gentle warming (e.g., to 37°C) and sonication can help redissolve precipitates, especially if they have just formed.[14] However, this may only create a temporary, supersaturated state.[15] If the compound is fundamentally insoluble at that concentration, it will likely precipitate again during the assay incubation period. This approach should be used with caution and validated carefully.
In-Depth Troubleshooting and Solubilization Guide
When basic steps fail, a more systematic approach is required. This section provides a logical workflow and detailed strategies to improve the solubility of your 1H-pyrrolo[2,3-b]pyridine compounds.
Workflow for Troubleshooting Compound Solubility
This decision tree illustrates a systematic approach to addressing solubility issues.
Caption: A decision workflow for systematically addressing compound solubility issues.
Strategy 1: pH Modification
The Principle: 1H-Pyrrolo[2,3-b]pyridine contains a basic pyridine nitrogen.[16] The solubility of such nitrogen-containing heterocycles can be highly dependent on pH.[17][18] By adjusting the pH of the buffer, you can ionize the molecule, which dramatically increases its interaction with water and, therefore, its solubility.
When to Use It: This is the best first strategy if your compound has an ionizable group (a basic nitrogen or an acidic proton) and your biological assay can tolerate a change in pH.
How to Implement:
-
Determine the pKa: If not known, use software prediction tools (e.g., MarvinSketch, ChemDraw) to estimate the pKa of the most basic nitrogen on the pyridine ring.
-
Adjust Buffer pH: The rule of thumb is to adjust the buffer pH to be at least 2 units away from the compound's pKa to ensure >99% ionization. For a basic compound, you would lower the pH. For example, if the predicted pKa is 5.5, using a buffer at pH 3.5 or lower will maximize solubility.
-
Validate Assay Compatibility: Ensure that your target protein or cell system remains active and stable at the new pH. Run control experiments to confirm.
Strategy 2: Use of Co-solvents
The Principle: Co-solvents are water-miscible organic solvents that work by reducing the polarity of the aqueous medium, which can help solubilize hydrophobic compounds.[19][20] They essentially make the water "more like" an organic solvent.
When to Use It: When pH modification is not feasible or insufficient. This is a very common and effective technique for in vitro assays.
Common Co-solvents and Their Properties:
| Co-solvent | Typical Concentration Range (v/v) | Key Advantages | Considerations |
| Ethanol | 1 - 10% | Biocompatible, widely used.[21] | Can affect enzyme activity at higher concentrations. |
| Propylene Glycol (PG) | 1 - 20% | Low toxicity, good solubilizer.[19][22] | Can increase viscosity of the solution. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 20% | Excellent solubilizing capacity for many drugs.[22] | May interfere with some protein assays. |
| Glycerin | 1 - 20% | Biocompatible, often used in formulations.[21] | High viscosity. |
How to Implement:
-
Select a Co-solvent: Start with one known to be compatible with your assay system, like Propylene Glycol.
-
Prepare a Concentrated Stock: Dissolve your compound in 100% of the chosen co-solvent or a DMSO/co-solvent mixture.
-
Test a Concentration Gradient: Prepare a series of assay buffers containing different percentages of the co-solvent (e.g., 1%, 2%, 5%, 10%).
-
Assess Solubility and Assay Interference: Add your compound stock to each buffer and check for precipitation. Crucially, run vehicle controls with each co-solvent concentration to ensure it doesn't interfere with your assay readout.
Strategy 3: Complexation with Cyclodextrins
The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Poorly soluble, lipophilic molecules like many 7-azaindole derivatives can become encapsulated within this cavity, forming an "inclusion complex."[] This complex has the water-soluble properties of the cyclodextrin exterior, effectively shuttling the insoluble drug into solution.[24][25]
When to Use It: For highly problematic compounds where co-solvents are not effective or not tolerated by the assay. This is a powerful technique, especially for in vivo formulation.
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Abbreviation | Key Features |
| Hydroxypropyl-β-cyclodextrin | HP-β-CD | High aqueous solubility, very low toxicity, widely used in pharmaceutical formulations.[26] |
| Sulfobutylether-β-cyclodextrin | SBE-β-CD | High aqueous solubility, can improve solubility of both neutral and ionized compounds.[26] |
| Methyl-β-cyclodextrin | M-β-CD | Enhances solubility of hydrophobic molecules.[26] Can extract cholesterol from cell membranes, which may cause toxicity. |
How to Implement (Protocol):
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous assay buffer to make a 10-20% (w/v) stock solution. This may require gentle warming and stirring.
-
Prepare Compound Stock: Dissolve your 1H-pyrrolo[2,3-b]pyridine compound in a minimal amount of organic solvent (e.g., DMSO, Ethanol).
-
Form the Complex: Slowly add the compound stock solution dropwise to the stirring cyclodextrin solution.
-
Equilibrate: Allow the mixture to stir at room temperature for several hours (or overnight) to ensure maximum complex formation.
-
Filter and Use: Filter the resulting solution through a 0.22 µm filter to remove any undissolved compound or aggregates. The clear filtrate is your stock solution for the assay.
Experimental Protocols
Protocol 1: Rapid Kinetic Solubility Assessment
This protocol allows for a quick assessment of your compound's kinetic solubility in a chosen buffer, mimicking the conditions of a typical biological assay.
Materials:
-
Compound stock solution (e.g., 10 mM in 100% DMSO)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
Clear 96-well plate
-
Plate reader capable of measuring absorbance at ~620 nm (for turbidity)
Method:
-
Prepare Plate: Add 198 µL of your aqueous assay buffer to the wells of the 96-well plate.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock solution to the first well. This creates a 1:100 dilution, resulting in a 100 µM nominal concentration and 1% DMSO.
-
Serial Dilute: Perform a 1:2 serial dilution across the plate by transferring 100 µL from the first well to the next, mixing thoroughly, and repeating for 10-12 wells.
-
Incubate: Let the plate sit at room temperature for 1-2 hours.
-
Read Plate: Measure the absorbance (or "scatter") at 620 nm. An increase in absorbance indicates the formation of a precipitate.
-
Determine Solubility: The kinetic solubility is the highest concentration at which no significant increase in absorbance is observed compared to a buffer/DMSO-only control.
Protocol 2: Step-by-Step Dilution Technique to Minimize Precipitation
The way you dilute your DMSO stock can have a significant impact on precipitation. "Crashing" the compound into the buffer by rapid addition can induce precipitation, whereas a more controlled method can sometimes maintain a supersaturated solution.
Caption: Comparison of dilution techniques to minimize compound precipitation.
References
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-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]
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Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
- Kinetic versus thermodynamic solubility tempt
-
Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. (2015). PubMed. [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
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Cosolvent. (n.d.). Wikipedia. [Link]
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-
Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. [Link]
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Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (2024). MDPI. [Link]
- Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Scientific Reports.
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kinetic versus thermodynamic solubility temptations and risks. (2012). PubMed. [Link]
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Kinetic solubility: Experimental and machine-learning modeling perspectives. (2024). PubMed. [Link]
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Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. [Link]
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High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]
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A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). PMC. [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). PubMed. [Link]
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Compound Management for Quantitative High-Throughput Screening. (n.d.). PMC - NIH. [Link]
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Azaindole Therapeutic Agents. (n.d.). PMC - NIH. [Link]
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Magnetic poly(β-cyclodextrin) combined with solubilizing agents for the rapid bioaccessibility measurement of polycyclic aromatic hydrocarbons in soils. (2021). PubMed. [Link]
-
Cyclodextrins. (2020). YouTube. [Link]
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-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing. [Link]
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2025).
-
Cyclodextrin. (n.d.). Wikipedia. [Link]
-
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024). PMC. [Link]
- Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. (n.d.).
-
DMSO concentration in cell culture? Precipitating while PBS is added?. (2021). ResearchGate. [Link]
-
How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]
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NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE. (n.d.). UCL Discovery. [Link]
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High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. (2026). Infinix Bio. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI. [Link]
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Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (2021). PubMed. [Link]
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An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). MDPI. [Link]
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Nitrogen-containing heterocycles Definition. (2025). Fiveable. [Link]
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Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. (2020). RSC Publishing. [Link]
-
1H-Pyrrolo(2,3-b)pyridine. (n.d.). PubChem. [Link]
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Technical Support Center: Degradation Pathways of 7-Azaindole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole compounds. This guide is designed to provide practical, in-depth answers and troubleshooting strategies for stability issues you may encounter during your experiments. Understanding the degradation pathways of this important scaffold is critical for developing stable formulations, interpreting metabolic data, and ensuring the overall integrity of your research.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My 7-azaindole compound is showing unexpected instability. What are the most common degradation pathways I should consider?
A1: 7-Azaindole and its derivatives are susceptible to several primary degradation pathways. The most common are:
-
Oxidative Degradation: The electron-rich nature of the bicyclic ring system makes it prone to oxidation. This can be mediated by atmospheric oxygen, reactive oxygen species, or metabolic enzymes.[4]
-
Metabolic Oxidation: Specifically, oxidation mediated by enzymes like Aldehyde Oxidase (AO) is a significant pathway for many nitrogen-containing heterocycles, including 7-azaindoles.[4] This often occurs at the 2-position of the azaindole ring.[4]
-
Hydrolysis: If your compound contains hydrolyzable functional groups, such as amides or esters, these are likely points of degradation, especially under acidic or basic conditions.[5][6]
-
Photodegradation: The aromatic system of 7-azaindole can absorb UV or visible light, leading to photolytic cleavage or rearrangement.[7] The specific pathway is highly dependent on the substitution pattern and the solvent environment.[8]
Q2: Why is Aldehyde Oxidase (AO) a particular concern for 7-azaindole compounds?
A2: Aldehyde Oxidase is a cytosolic enzyme that plays an emerging role in drug metabolism. Nitrogen-containing heterocyclic scaffolds like 7-azaindole are often labile to AO-mediated oxidation.[4] This can lead to the formation of hydroxylated metabolites, which may alter the compound's efficacy, pharmacokinetic profile, or even lead to the formation of reactive metabolites with potential toxicological implications.[4][9]
Q3: How can I proactively assess the stability of my new 7-azaindole derivative?
A3: A systematic forced degradation study is the most effective way to determine the intrinsic stability of your molecule.[1][2] This involves subjecting the compound to a range of harsh conditions (acid, base, oxidation, heat, light) that are more severe than standard accelerated stability testing.[3][10] The data from these studies help identify potential degradants, elucidate degradation pathways, and are essential for developing stability-indicating analytical methods.[1][2]
General Degradation Pathways Overview
Caption: Workflow for identifying AO-mediated oxidation of 7-azaindoles.
Troubleshooting Guide: Hydrolytic Degradation
Q: My 7-azaindole-carboxamide compound degrades rapidly when dissolved in an acidic or basic aqueous buffer for my assay. How can I confirm and mitigate this?
A: Amide bonds are susceptible to acid- or base-catalyzed hydrolysis. This is a common liability for many drug candidates, including substituted 7-azaindoles. [5][6]
-
Probable Cause: The amide linkage in your compound is being cleaved, resulting in the formation of a 7-azaindole carboxylic acid and the corresponding amine. The rate of hydrolysis is highly pH-dependent.
-
Recommended Actions & Protocol:
-
pH-Rate Profile Study: Conduct a systematic study by incubating your compound in a series of buffers across a wide pH range (e.g., pH 2, 4, 7, 9, 12) at a controlled temperature. [1] 2. Monitor Degradation: Use a validated stability-indicating HPLC method to monitor the disappearance of the parent compound and the appearance of the degradation products over time.
-
Identify Products: Confirm the identities of the degradants using LC-MS by comparing their masses to the expected masses of the carboxylic acid and amine fragments.
-
Formulation Strategy: Based on the pH-rate profile, identify the pH range where the compound exhibits maximum stability. This information is crucial for developing a stable formulation for future in vitro and in vivo studies. For assays requiring specific pH conditions where the compound is unstable, minimize the incubation time or consider using a different assay format.
-
Data & Protocols
Table 1: Typical Forced Degradation Conditions
This table provides a starting point for designing a forced degradation study for a novel 7-azaindole compound. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized. [10]
| Stress Condition | Reagent / Condition | Typical Duration | Potential Degradation Products |
|---|---|---|---|
| Acid Hydrolysis | 0.1 N - 1 N HCl, reflux at 60-80°C | 2 - 24 hours | Amide/ester cleavage, ring protonation |
| Base Hydrolysis | 0.1 N - 1 N NaOH, reflux at 60-80°C | 2 - 24 hours | Amide/ester cleavage, potential ring opening |
| Oxidation | 3% - 30% H₂O₂, room temp or 40°C | 1 - 7 days | N-oxides, hydroxylated species |
| Thermal | Dry heat, 70-80°C | 1 - 2 months | Isomerization, rearrangement, pyrolysis |
| Photostability | ICH Q1B option 1 or 2 light exposure | As per ICH guidelines | Photolytic cleavage, isomerization, dimers |
Experimental Protocol: Forced Degradation Study Workflow
This protocol outlines a general workflow for conducting a forced degradation study.
-
Preparation of Stock Solution:
-
Prepare a stock solution of your 7-azaindole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
-
Application of Stress Conditions:
-
Acid: Mix 1 mL of stock solution with 1 mL of 1 N HCl. Heat at 70°C.
-
Base: Mix 1 mL of stock solution with 1 mL of 1 N NaOH. Heat at 70°C.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature in the dark.
-
Thermal: Deposit 1 mL of stock solution into a vial, evaporate the solvent under nitrogen, and place the vial in an oven at 80°C.
-
Control: Mix 1 mL of stock solution with 1 mL of purified water. Keep at room temperature in the dark.
-
-
Time Point Sampling:
-
Withdraw aliquots from each stress condition at specified time points (e.g., 2, 8, 24, 48 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.
-
Dilute all samples to a final concentration suitable for your analytical method (e.g., 50 µg/mL).
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV/DAD method.
-
Submit samples showing significant degradation for LC-MS analysis to obtain mass information on the degradant peaks.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for the parent compound under each condition.
-
Characterize the major degradation products and propose degradation pathways.
-
Caption: Experimental workflow for a comprehensive forced degradation study.
References
-
Di Grandi, M. J., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Grigoryev, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis. [Link]
-
Negrie, M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]
-
Neogi, A., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis. Chemical Science. [Link]
-
Grigoryev, A., et al. (2020). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. PubMed. [Link]
-
Merour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. [Link]
-
Neogi, A., et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science. [Link]
-
Al-Tannak, N. F., et al. (2021). Bioactivation of an Azaindole Derivative to a Reactive Imine Methide Intermediate. ResearchGate. [Link]
-
Almansa, C., et al. (2010). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Joseph, B., & Merour, J-Y. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Lu, D., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]
-
Peñas-Garzón, M., et al. (2023). Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation. Journal of Colloid and Interface Science. [Link]
-
Kumar, S., & Singh, A. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences & Research. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Lamas, I., et al. (2018). Unravelling the Ultrafast Photophysics of the Isolated 7-azaindole Molecule. ResearchGate. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azaindole grafted titanium dioxide for the photodegradation of pharmaceuticals under solar irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pharmainfo.in [pharmainfo.in]
Technical Support Center: Enhancing the Stability of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
[1]
Executive Summary: The "Dual-Liability" Challenge
Researchers often underestimate the instability of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine (N1-ethylamino-7-azaindole) because they treat it as a simple heterocycle. In reality, this molecule presents a dual-liability profile :
-
The 7-Azaindole Core: While more stable than pure indole due to the electron-deficient pyridine ring, it remains susceptible to photo-oxidation and electrophilic attack at the C3 position.[1]
-
The Primary Aliphatic Amine: The ethylamine side chain is a "CO₂ magnet" and a reactive nucleophile. In solution, it rapidly forms carbamates upon exposure to air and can undergo Schiff base condensation with trace impurities in solvents.
This guide provides a self-validating protocol to mitigate these risks, ensuring the integrity of your stock solutions and assay results.
Module 1: Solubilization & Solvent Selection
Q: What is the optimal solvent system for long-term storage?
A: Do not store the free base in solution for long periods.[1] If you must create a stock solution, use anhydrous DMSO (Dimethyl Sulfoxide) stored under Argon.
-
The Causality: Water and protic solvents (Methanol, Ethanol) accelerate proton exchange and nucleophilic attacks. DMSO is aprotic and suppresses the ionization of the primary amine, reducing its reactivity.
-
Critical Constraint: Ensure your DMSO is "molecular biology grade" or stored over molecular sieves to prevent hydrolysis.[1]
Q: Why does my solution turn cloudy in unbuffered water?
A: This is likely carbamate formation .[1]
The primary amine (
-
Reaction:
[1] -
Fix: Acidify the solution immediately to pH < 6.0 using dilute HCl or Formic Acid. This protonates the amine (
), rendering it immune to attack.[1]
Data: Solvent Compatibility Matrix
| Solvent | Stability Rating | Risk Factor | Recommendation |
| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | Hygroscopicity | Best for 10mM+ stocks.[1] Store at -20°C. |
| Water (Neutral) | ⭐ (Low) | Carbamate formation | Avoid for storage.[1] Use immediately. |
| Water (Acidic, pH 4-5) | ⭐⭐⭐⭐ (High) | Hydrolysis (slow) | Good for aqueous dilution series.[1] |
| Acetone/Ketones | ❌ (Critical Failure) | Schiff Base formation | NEVER USE. Reacts with amine.[1] |
| Ethanol/Methanol | ⭐⭐ (Moderate) | Oxidation/Evaporation | Acceptable for short-term use only.[1] |
Module 2: The "Proton Shield" Protocol (pH Management)
Q: How do I prevent oxidative degradation during assays?
A: Use the Proton Shield technique.[1] Oxidation of the 7-azaindole ring (often at C3) involves electron transfer mechanisms that are favored by electron-rich species.[1]
-
The Protocol: Maintain the solution pH slightly acidic (pH 5.0–6.0).
-
Mechanism: Protonating the pyridine nitrogen (pKa ~4.6) and the aliphatic amine (pKa ~10) withdraws electron density from the ring system, significantly raising the oxidation potential and making the molecule resistant to reactive oxygen species (ROS).
Module 3: Visualization of Stability Logic
The following diagram illustrates the decision matrix for handling this compound. It visually maps the "Safe Zones" versus "Degradation Traps."
Figure 1: Stability Decision Matrix. Green paths indicate safe protocols; Red paths indicate high-risk workflows.[1]
Module 4: Troubleshooting Guide
Scenario 1: The "Yellowing" Effect
Symptom: Your clear DMSO stock solution has turned yellow/brown after 1 week at 4°C.[1]
-
Root Cause: Photo-oxidation of the 7-azaindole core. Even though the pyridine ring stabilizes the system, the pyrrole moiety can form radical cations under light exposure, leading to polymerization (melanin-like pigments).
-
Corrective Action:
-
Filter the solution (0.22 µm PTFE) to remove micro-aggregates.
-
Check Purity via LC-MS. If purity is >95%, the color is likely due to trace highly colored oligomers (ppm level) and may not affect biological activity.
-
Prevention: Always store in amber vials wrapped in aluminum foil.
-
Scenario 2: Inconsistent IC50 Values
Symptom: Potency decreases over time in aqueous assays.
-
Root Cause: Adsorption or Precipitation.[1] The free base form (at pH > 8) is hydrophobic and may stick to plasticware (polystyrene plates).
-
Corrective Action:
-
Include 0.05% Tween-20 or Triton X-100 in your assay buffer.[1]
-
Ensure the final assay pH is below 7.4 to keep the amine charged and soluble.
-
Module 5: Degradation Pathways (Mechanistic Insight)
Understanding how the molecule breaks down allows you to predict risks in novel buffers.
Figure 2: Primary degradation pathways.[1] The primary amine side chain is the most reactive site for impurities and CO2.
References
-
Sigma-Aldrich. (2023).[1] 7-Azaindole Derivatives: Handling and Storage Guidelines. Safety Data Sheet & Technical Bulletin. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 70284634: 1H-pyrrolo[2,3-b]pyridine-1-ethanamine.[1] PubChem.[2][3] Link
-
BenchChem. (2025).[4] Technical Support Center: Purification and Stability of 7-Azaindole Amines.Link[1]
-
Royal Society of Chemistry. (2015). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances. Link
Sources
- 1. 1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethan-1-one | C9H8N2O | CID 12778216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 1h-pyrrolo[2,3-b]pyridine-1-ethanamine (C9H11N3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Resistance with 1H-Pyrrolo[2,3-b]pyridine-Based Inhibitors
Welcome to the technical support center for researchers utilizing the versatile 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold in the development of kinase inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to navigate the complexities of your experiments, particularly in the context of acquired resistance.
Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the kinase active site makes it a robust foundation for designing potent and selective inhibitors against a range of kinase targets, including but not limited to, Fibroblast Growth Factor Receptors (FGFRs), Bruton's Tyrosine Kinase (BTK), and the c-Met proto-oncogene (c-Met). However, as with many targeted therapies, the emergence of resistance, often through mutations in the kinase domain, is a significant clinical and research challenge. This guide will equip you with the knowledge to anticipate, identify, and overcome these resistance mechanisms in your experimental work.
Troubleshooting Guide
This section addresses specific problems you may encounter during your research with 1H-pyrrolo[2,3-b]pyridine-based inhibitors. Each issue is followed by potential causes and actionable solutions.
Issue 1: Loss of Inhibitor Potency in Cell-Based Assays Compared to Biochemical Assays
Symptoms:
-
Your inhibitor shows potent activity in a biochemical kinase assay (e.g., low nanomolar IC50).
-
In cell-based assays (e.g., cell viability, inhibition of substrate phosphorylation), the IC50 value is significantly higher, or the inhibitor appears inactive.
Potential Causes & Solutions:
-
Poor Cell Permeability: The 1H-pyrrolo[2,3-b]pyridine core is relatively polar. Modifications to the scaffold can significantly impact its ability to cross the cell membrane.
-
Solution: Assess the physicochemical properties of your compound. If the calculated logP is low and the polar surface area is high, consider medicinal chemistry strategies to enhance permeability, such as introducing lipophilic moieties or employing prodrug strategies.
-
-
Drug Efflux: The inhibitor may be a substrate for ATP-binding cassette (ABC) transporters, which actively pump the compound out of the cell.
-
Solution: Co-incubate your inhibitor with known ABC transporter inhibitors, such as verapamil or elacridar. A significant increase in potency in the presence of these agents suggests that your compound is subject to efflux.
-
-
Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.
-
Solution: Perform metabolic stability assays using liver microsomes or S9 fractions. If the compound is rapidly metabolized, consider structural modifications to block metabolic hotspots.
-
-
High Protein Binding: The inhibitor may bind extensively to proteins in the cell culture medium, reducing the free concentration available to engage the target.
-
Solution: Perform experiments in serum-free or low-serum media for short durations. You can also measure the extent of protein binding using techniques like equilibrium dialysis.
-
Issue 2: Emergence of a Resistant Cell Population After Prolonged Treatment
Symptoms:
-
Initial sensitivity of a cancer cell line to your inhibitor is followed by a gradual loss of response over time with continuous exposure.
-
The IC50 value for cell viability or target inhibition increases dramatically in the resistant cell line.
Potential Causes & Solutions:
-
On-Target Resistance Mutations: This is the most common mechanism of acquired resistance. Specific mutations in the kinase domain can prevent inhibitor binding.
-
Solution: Sequence the kinase domain of the target protein in the resistant cell line to identify potential mutations. Common resistance mutations for kinases targeted by 7-azaindole derivatives include:
-
BTK: The C481S mutation is a common resistance mechanism for covalent BTK inhibitors. While many 1H-pyrrolo[2,3-b]pyridine-based inhibitors are designed to be non-covalent, mutations at this site can still impact binding. Other mutations like L528W and T474I have also been reported to confer resistance to non-covalent BTK inhibitors.[1][2][3][4]
-
FGFR: "Gatekeeper" mutations in the FGFR kinase domain can cause resistance.[5] For example, in a study on infigratinib, a compound with a related scaffold, the E565A and L617M mutations in FGFR2 were shown to increase the IC50 value.[5]
-
c-Met: Mutations such as D1228N/H and Y1230H/C have been identified in patients with resistance to c-Met inhibitors.[6][7]
-
-
-
Activation of Bypass Signaling Pathways: Cells can develop resistance by upregulating parallel signaling pathways to compensate for the inhibition of the primary target.
-
Solution: Perform phosphoproteomic or antibody array-based analyses to identify upregulated signaling pathways in the resistant cells. For example, amplification of the c-Met receptor tyrosine kinase can lead to resistance to EGFR inhibitors by activating the PI3K/AKT pathway.[8] This suggests that a combination therapy approach, targeting both the primary kinase and the bypass pathway, may be effective.
-
-
Target Overexpression: Amplification of the gene encoding the target kinase can lead to resistance by increasing the amount of protein to a level that cannot be effectively inhibited by the drug.
-
Solution: Use techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR) to assess the copy number of the target gene in resistant cells.
-
Issue 3: Inconsistent or Noisy Data in Biochemical Kinase Assays
Symptoms:
-
High variability between replicate wells in your in vitro kinase assay.
-
Low signal-to-background ratio.
-
Inconsistent IC50 values across experiments.
Potential Causes & Solutions:
-
Compound Solubility: 1H-pyrrolo[2,3-b]pyridine derivatives can have poor aqueous solubility. Precipitation of the compound in the assay buffer will lead to inaccurate concentration determination and inconsistent results.
-
Solution: Always prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous assay buffer, ensure the final DMSO concentration is consistent across all wells and typically below 1%. Visually inspect the wells for any signs of precipitation. If solubility is a persistent issue, consider using a different buffer system or adding a small amount of a non-ionic detergent like Brij-35.[8][9]
-
-
Reagent Quality and Handling: The activity of kinases can be sensitive to storage and handling. Repeated freeze-thaw cycles can lead to a loss of enzyme activity. ATP solutions can degrade over time.
-
Solution: Aliquot your kinase and ATP stocks to minimize freeze-thaw cycles. Use high-purity reagents and validate the activity of your enzyme with a known control inhibitor before screening your compounds.[9]
-
-
Assay Conditions: The concentration of ATP relative to its Km for the kinase can significantly impact the measured IC50 value for ATP-competitive inhibitors.
-
Solution: For accurate and comparable IC50 values, it is recommended to perform kinase assays at an ATP concentration that is at or near the Km for the specific kinase. If you suspect your inhibitor is ATP-competitive, you can perform an ATP competition assay by measuring the IC50 at different ATP concentrations. A rightward shift in the IC50 at higher ATP concentrations confirms an ATP-competitive mechanism.[10]
-
-
Assay Technology Interference: Some compounds can interfere with the detection method of the assay. For example, fluorescent compounds can interfere with fluorescence-based assays.
-
Solution: Run a control experiment with your compound in the absence of the kinase to check for any direct effect on the assay signal. If interference is observed, you may need to switch to a different assay format (e.g., from a fluorescence-based assay to a luminescence-based assay like ADP-Glo™).[11]
-
Frequently Asked Questions (FAQs)
Q1: What makes the 1H-pyrrolo[2,3-b]pyridine scaffold a good starting point for kinase inhibitor design?
The 1H-pyrrolo[2,3-b]pyridine scaffold is considered a "hinge-binding motif." The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor. This arrangement allows it to form two key hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved feature of the ATP-binding pocket. This strong and specific interaction provides a solid anchor for the inhibitor, allowing for the exploration of various substituents at other positions to achieve potency and selectivity for the target kinase.
Q2: How do I confirm that my 1H-pyrrolo[2,3-b]pyridine-based inhibitor is engaging its target in cells?
Confirming target engagement in a cellular context is crucial. Several methods can be employed:
-
Western Blotting for Downstream Substrates: The most common method is to measure the phosphorylation status of a known direct substrate of your target kinase. A dose-dependent decrease in the phosphorylation of the substrate upon treatment with your inhibitor provides strong evidence of on-target activity.
-
Cellular Thermal Shift Assay (CETSA): This biophysical method is based on the principle that ligand binding stabilizes a protein against thermal denaturation. By heating cell lysates treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein by Western blot, you can observe a shift in the melting curve, indicating direct target engagement.
Q3: What are the main strategies to overcome acquired resistance to my inhibitor?
Overcoming acquired resistance is a major focus of drug development. Key strategies include:
-
Next-Generation Inhibitors: Designing new inhibitors that can effectively bind to the mutant kinase. This often involves using the crystal structure of the mutant kinase to guide the design of compounds that can accommodate the structural changes caused by the mutation.
-
Combination Therapy: Combining your inhibitor with a drug that targets a different node in the signaling pathway or a bypass pathway can be a highly effective strategy. For example, if resistance is mediated by the activation of a parallel pathway, co-targeting both pathways can restore sensitivity.[12]
-
Targeting Chaperone Proteins: Many oncogenic kinases are client proteins of heat shock protein 90 (HSP90). Inhibiting HSP90 can lead to the degradation of the target kinase, including resistant mutants.[12]
Q4: How do I interpret IC50 values for wild-type versus mutant kinases?
Comparing the half-maximal inhibitory concentration (IC50) of your compound against the wild-type (WT) and mutant forms of a kinase is a standard way to quantify resistance. A significant increase in the IC50 value for the mutant kinase compared to the WT indicates that the mutation confers resistance. The "fold-resistance" is calculated by dividing the mutant IC50 by the WT IC50. This value helps to rank the potency of different inhibitors against resistant mutants and guides the selection of lead candidates for further development.
Q5: Are there any general structural modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold that can help overcome resistance?
While specific modifications depend on the target kinase and the nature of the resistance mutation, some general principles apply. For mutations that cause steric hindrance, smaller and more flexible substituents may be beneficial. If the mutation alters the electronic environment of the active site, modifications that change the electrostatic or hydrophobic interactions of the inhibitor can be explored. Structure-based drug design, using co-crystal structures of the inhibitor bound to both the wild-type and mutant kinase, is the most powerful approach to rationally design next-generation inhibitors that can overcome resistance.
Data Presentation
Table 1: Hypothetical IC50 Data for a 1H-Pyrrolo[2,3-b]pyridine-based BTK Inhibitor
| Compound | BTK WT (IC50, nM) | BTK C481S (IC50, nM) | Fold-Resistance (C481S/WT) | BTK L528W (IC50, nM) | Fold-Resistance (L528W/WT) |
| Inhibitor A (Covalent) | 1.2 | 1580 | 1317 | 2.5 | 2.1 |
| Compound 1 (Non-covalent) | 5.8 | 15.2 | 2.6 | 450 | 77.6 |
| Compound 2 (Optimized) | 4.5 | 6.1 | 1.4 | 8.9 | 2.0 |
This table illustrates how IC50 data can be used to compare the efficacy of different inhibitors against wild-type and resistant mutant kinases. Compound 2 represents an optimized lead that maintains potency against both C481S and L528W mutations.
Experimental Protocols
Protocol 1: Biochemical Kinase Assay (ADP-Glo™ Format) for IC50 Determination
This protocol describes a general method for determining the IC50 of a 1H-pyrrolo[2,3-b]pyridine-based inhibitor against a purified kinase using the ADP-Glo™ Kinase Assay (Promega).[13][14][15][16][17]
Materials:
-
Purified recombinant kinase (wild-type and/or mutant)
-
Kinase-specific substrate
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Dilution:
-
Perform a serial dilution of your inhibitor in 100% DMSO to create a concentration range (e.g., 10-point, 3-fold dilutions).
-
Further dilute these DMSO stocks into the kinase buffer to create 4x final concentration working solutions. The final DMSO concentration in the assay should be kept constant (e.g., 0.5%).
-
-
Kinase Reaction:
-
Add 5 µL of the 4x inhibitor working solution to the appropriate wells of the 384-well plate. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Prepare a 2x kinase/substrate master mix in kinase buffer.
-
Add 10 µL of the 2x kinase/substrate mix to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Prepare a 2x ATP solution in kinase buffer (at a concentration close to the Km of the kinase).
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to each well.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Subtract the background (no enzyme) signal from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to confirm the binding of your inhibitor to its target kinase in intact cells.[8][12]
Materials:
-
Cell line expressing the target kinase
-
Complete cell culture medium
-
1H-pyrrolo[2,3-b]pyridine-based inhibitor
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes
-
Thermal cycler
-
Microcentrifuge
-
Western blot reagents (primary antibody against the target kinase, HRP-conjugated secondary antibody, etc.)
Procedure:
-
Cell Treatment:
-
Culture your cells to ~80% confluency.
-
Treat the cells with your inhibitor at the desired concentration or with vehicle for a specified time (e.g., 1-2 hours) in complete medium.
-
-
Cell Harvesting and Heat Shock:
-
Harvest the cells, wash with ice-cold PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis and Protein Extraction:
-
Immediately after the heat shock, cool the samples on ice.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fractions and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for your target kinase.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensity versus temperature for both the vehicle-treated and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization of the target protein, confirming target engagement.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified kinase signaling and inhibition.
Experimental Workflow Diagram
Caption: Workflow for inhibitor characterization.
References
-
Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
Lin, L., & Bivona, T. G. (2012). Molecular pathways: resistance to kinase inhibitors and implications for therapeutic strategies. Clinical Cancer Research, 18(20), 5532-5538. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
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Liu, Y., Li, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21633-21644. [Link]
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Zhang, C., Knyazev, P. G., Che, T., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(6), 581-586. [Link]
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Validation & Comparative
The Azaindole Scaffold: A Comparative Guide to the Efficacy of 1H-Pyrrolo[2,3-b]pyridine Isomers in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the "privileged structures" in medicinal chemistry, the azaindole framework, a bioisostere of indole, has garnered significant attention, particularly in the realm of kinase inhibition.[1][2] The introduction of a nitrogen atom into the benzene ring of the indole scaffold modulates its physicochemical properties and target engagement, offering a powerful tool for lead optimization.[3] This guide provides an in-depth, objective comparison of the four positional isomers of 1H-Pyrrolo[2,3-b]pyridine, commonly known as azaindoles: 4-azaindole, 5-azaindole, 6-azaindole, and the most prominent, 7-azaindole.
This analysis is grounded in experimental data to elucidate the nuanced differences in their efficacy and to provide a rationale for their strategic deployment in drug discovery campaigns.
The Influence of Nitrogen Placement: A Physicochemical Perspective
The position of the nitrogen atom in the pyridine ring of the azaindole scaffold has a significant impact on its electronic distribution, hydrogen bonding capacity, pKa, and overall physicochemical properties. These parameters, in turn, dictate the molecule's solubility, cell permeability, metabolic stability, and ultimately, its biological activity.[2][4]
A systematic comparison of the four azaindole isomers with a parent indole compound in the context of developing HIV-1 attachment inhibitors revealed a clear trend in their properties.[3]
Table 1: Comparative Physicochemical and Antiviral Properties of Indole and Azaindole Isomers [3]
| Compound | Isomer | Antiviral EC50 (µM) | HLM Half-life (min) | Aqueous Solubility (µg/mL) |
| 11 | Indole | 0.0048 | 16.9 | 16 |
| 12 | 4-Azaindole | 0.0016 | >100 | 932 |
| 13 | 5-Azaindole | 0.5769 | >100 | 419 |
| 14 | 6-Azaindole | 0.0215 | 38.5 | 487 |
| 15 | 7-Azaindole | 0.0017 | 49.5 | 936 |
Data synthesized from a study on HIV-1 attachment inhibitors.[3]
From this data, a clear structure-property relationship emerges. The introduction of a nitrogen atom at any position generally leads to a dramatic increase in aqueous solubility compared to the parent indole, a highly desirable trait for drug candidates.[3] Notably, the 4- and 7-azaindole isomers (12 and 15) not only exhibited significantly improved solubility but also demonstrated superior or comparable antiviral potency to the indole analog (11).[3] In contrast, the 5- and 6-azaindole isomers (13 and 14) showed a reduction in efficacy in this specific assay.[3] Furthermore, the 4- and 5-azaindole isomers displayed enhanced metabolic stability in human liver microsomes (HLM).[3]
This example underscores a critical principle: the isomeric form of the azaindole core is not an interchangeable component. The choice of isomer must be a deliberate, data-driven decision based on the desired balance of potency and developability characteristics for a given therapeutic target.
Comparative Efficacy in Kinase Inhibition: A Tale of Four Isomers
The azaindole scaffold, particularly the 7-azaindole isomer, is a cornerstone of modern kinase inhibitor design.[1][2] This is largely due to its ability to form two crucial hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases, mimicking the interaction of the adenine moiety of ATP.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[1]
While 7-azaindole is the most extensively studied isomer in this context, the other isomers have also been explored as kinase inhibitor scaffolds, often with the goal of modulating selectivity, potency, or physicochemical properties.[5][6] A direct, comprehensive comparison of all four isomers against a single kinase target within a single study is rare in the literature. However, by synthesizing data from various sources focused on key cancer-related kinases like VEGFR-2 and p38 MAPK, we can construct a representative comparison of their potential.
The 7-Azaindole Advantage in VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, and its inhibition is a validated strategy in oncology.[7][8] The 7-azaindole scaffold has been successfully incorporated into numerous VEGFR-2 inhibitors.
The rationale for the prevalence of the 7-azaindole isomer lies in its optimal geometry for forming bidentate hydrogen bonds with the hinge region of VEGFR-2, specifically with the backbone amide of Cys919 and the backbone carbonyl of Glu917. This interaction anchors the inhibitor in the ATP-binding site, providing a solid foundation for achieving high potency.
While less common, other azaindole isomers have been investigated. For instance, a study of furopyrimidine and thienopyrimidine-based VEGFR-2 inhibitors provides a glimpse into the comparative potential of different scaffolds.[9] Although not a direct comparison of the four azaindole isomers, the extensive structure-activity relationship (SAR) data for various heterocyclic cores highlights the importance of the hinge-binding motif.
A Broader Look at Kinase Inhibition: The Case of p38 MAPK
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is implicated in inflammatory diseases and cancer.[10] A study on the development of p38 inhibitors described a novel core structure based on a 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold.[6] This work led to the identification of potent inhibitors, demonstrating that the 4-azaindole core can also effectively engage the kinase hinge.
By compiling data from various studies, we can create a representative, albeit not direct, comparison of the potential of the four azaindole isomers as kinase inhibitors.
Table 2: Representative IC50 Values of Azaindole Derivatives Against Various Kinases
| Isomer | Kinase Target | Representative Compound | IC50 (nM) | Reference |
| 4-Azaindole | p38 MAPK | Compound 42c | Potent inhibitor (specific value not provided) | [6] |
| 5-Azaindole | Cdc7 | Compound 39 | 660 | [11] |
| 6-Azaindole | VEGFR-2 | 6-azaindole derivative 178c | 48 | [3] |
| 7-Azaindole | B-RAF (V600E) | Vemurafenib | 31 | [12] |
| 7-Azaindole | VEGFR-2 | Axitinib | 0.2 | [13] |
| 7-Azaindole | Aurora B | GSK1070916 | 3.2 | [5] |
It is crucial to note that these values are from different studies and should not be compared directly due to variations in experimental conditions. They are presented to illustrate the potential of each isomer as a kinase inhibitor scaffold.
The data, while not from a single comparative study, reinforces the notion that while all azaindole isomers can be utilized to design kinase inhibitors, the 7-azaindole scaffold has been most successfully and frequently exploited to generate highly potent compounds against a wide range of kinases.
Experimental Protocols: A Guide to Assessing Isomer Efficacy
To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key assays used to evaluate the efficacy of kinase inhibitors.
Biochemical Kinase Inhibition Assay: TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and sensitive method for quantifying kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is used in conjunction with a fluorescently labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.
Diagram 1: TR-FRET Kinase Assay Workflow
Caption: Workflow for a TR-FRET-based biochemical kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare serial dilutions of the azaindole isomer derivatives in an appropriate solvent (e.g., DMSO) and dispense into a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the fluorescently labeled substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[14]
-
Add the kinase solution to the wells containing the compounds.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of EDTA.
-
Add the terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[15]
-
-
Data Analysis: Calculate the ratio of the acceptor to donor emission signals. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistical equation to determine the IC50 value.
Cell-Based Assay: Western Blot for Phospho-Protein Levels
To assess the efficacy of inhibitors in a more physiologically relevant context, a cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase is essential.
Principle: Cells are treated with the inhibitor, and the level of phosphorylation of a specific protein is measured by Western blotting using a phospho-specific antibody.
Diagram 2: Western Blotting Workflow for Phospho-Protein Analysis
Caption: Key steps in performing a Western blot to analyze protein phosphorylation.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the azaindole isomer derivatives for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. To normalize for loading differences, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein.
Conclusion: Strategic Isomer Selection for Successful Drug Discovery
The 1H-Pyrrolo[2,3-b]pyridine, or azaindole, scaffold is a testament to the power of subtle structural modifications in medicinal chemistry. The position of a single nitrogen atom within this bicyclic system can profoundly influence a molecule's physicochemical properties and its interaction with biological targets.
Our comparative analysis reveals that while all four azaindole isomers are viable starting points for drug discovery, the 7-azaindole isomer has rightfully earned its "privileged" status, particularly in the design of kinase inhibitors. Its electronic and steric properties are often optimally suited for mimicking the hinge-binding interactions of ATP. However, the 4-azaindole isomer also presents a compelling profile, with demonstrated efficacy and potentially superior metabolic stability in certain contexts. The 5- and 6-azaindole isomers, while less frequently employed, may offer unique advantages in specific projects where modulation of physicochemical properties or exploitation of alternative binding interactions is desired.
Ultimately, the choice of the azaindole isomer should not be based on precedent alone. A thorough, data-driven evaluation of each isomer's impact on potency, selectivity, and drug-like properties is paramount. By employing the robust experimental protocols detailed in this guide, researchers can make informed decisions, accelerating the discovery of novel and effective therapeutics.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
For professionals engaged in the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond the bench. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, ensuring that this process is handled with the scientific rigor it deserves.
While specific safety data for 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine is not extensively published, established best practices require us to infer its hazard profile from its constituent parts: the 1H-Pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core and the ethanamine side chain. The 7-azaindole core is known to cause serious eye irritation[1][2]. The ethanamine functional group, present in similar molecules, can introduce hazards such as toxicity if swallowed or inhaled, and potential corrosivity to skin and eyes[3]. Therefore, a conservative approach, treating the compound as hazardous, is mandatory.
Part 1: Immediate Actions & Hazard Assessment
The foundation of safe disposal begins with a clear understanding of the risks. Before handling any waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood[4][5].
1.1. Personal Protective Equipment (PPE): The Non-Negotiable First Line of Defense
Proper PPE is essential to prevent exposure. The choice of PPE is dictated by the potential hazards of the compound's structure.
-
Eye Protection : Wear tightly fitting safety goggles or a face shield. The 7-azaindole core is a known eye irritant[1][2].
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are required. Inspect gloves for any signs of degradation or puncture before use[6].
-
Body Protection : A laboratory coat must be worn to protect from splashes. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary[4][7].
1.2. Hazard Identification Summary
The table below summarizes the anticipated hazards based on the compound's structural moieties. This information is crucial for correct labeling and segregation.
| Hazard Classification | Description | Rationale and Sources |
| Acute Toxicity (Oral) | Harmful or toxic if swallowed. | The ethylamine functional group can confer oral toxicity[7][8]. |
| Skin Corrosion/Irritation | May cause skin irritation or burns. | Amine derivatives can be corrosive or irritating to the skin[3][9]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage. | The 7-azaindole parent structure is a known eye irritant[1][2][9]. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides. | Amines can react violently with these materials[10][11]. |
Part 2: Step-by-Step Disposal Protocol
The disposal of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][4].
Step 1: Waste Segregation at the Point of Generation
Proper segregation is a cornerstone of safe waste management, preventing dangerous chemical reactions.
-
Solid Waste : Collect unadulterated solid 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine waste in a dedicated, clearly labeled container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).
-
Contaminated Labware : Disposable items such as gloves, pipette tips, and weigh paper that have come into contact with the compound must be treated as hazardous waste. These should be collected in a sealed, labeled bag or container[6].
Step 2: Waste Container Selection and Labeling
The integrity of your waste containment is critical.
-
Container Compatibility : Use containers made of a material compatible with the chemical waste. High-density polyethylene (HDPE) is a suitable choice for both solid and liquid amine waste. The container must be in good condition, free from damage, and have a secure, leak-proof lid[1].
-
Labeling : This is a strict regulatory requirement. The label must be securely affixed and clearly state:
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Laboratories must accumulate waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is under the control of laboratory personnel[1].
-
Keep Containers Closed : Waste containers must remain tightly sealed at all times, except when adding waste[1]. Funnels should be removed and the container sealed immediately after use.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Location : Store the waste container in a designated, well-ventilated area away from heat, sparks, or open flames[5][7]. Ensure it is segregated from incompatible materials[1].
Step 4: Arranging for Professional Disposal
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service[12].
-
Request Pickup : Once the waste container is approximately 90% full, or before the regulatory storage time limit is reached (typically six months for academic labs), submit a waste pickup request to your EHS office[9].
-
Provide Documentation : Accurately complete all required waste pickup forms, providing the full chemical name and hazard information.
Part 3: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is crucial to mitigate risks.
3.1. Spill Management
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition[7].
-
Contain the Spill : For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Collect and Dispose : Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately[6].
-
Decontaminate : Clean the spill area thoroughly.
Part 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine.
By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of environmental responsibility and regulatory compliance.
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. industry.gov.au [industry.gov.au]
- 12. echemi.com [echemi.com]
Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine
Executive Summary & Chemical Architecture
1H-Pyrrolo[2,3-b]pyridine-1-ethanamine (CAS: 1256822-78-4) is a bifunctional building block utilized primarily in the synthesis of kinase inhibitors. To handle this compound safely, researchers must understand its molecular architecture, which dictates its reactivity and biological interaction.
The Hazard "Why": Structure-Activity Relationship
Safety protocols often fail because they list what to wear without explaining why. This molecule presents a dual-threat profile:
-
The 7-Azaindole Core: This fused ring system mimics the purine base of ATP. Consequently, this compound should be treated as a pharmacologically active agent with potential off-target kinase inhibition. It is not just a chemical irritant; it is a biological probe.
-
The Ethylamine Tail: The primary amine (
) side chain confers basicity and nucleophilicity. This functional group is responsible for:-
Corrosivity/Irritation: High pH localized on moist mucous membranes (eyes, lungs).
-
Air Sensitivity: Rapid reaction with atmospheric
to form carbamates, necessitating storage under inert gas (Argon/Nitrogen).
-
Risk Assessment & PPE Matrix
Core Directive: Treat this substance as a Sensitizing Corrosive Solid . Standard "lab coat and glasses" protocols are insufficient for the amine functionality.
Personal Protective Equipment (PPE) Specifications
| Body Zone | Standard Protocol (<1g Solid) | High-Risk Protocol (>1g or Solution) | Scientific Rationale |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Face Shield + Splash Goggles | The amine vapor/dust is lachrymatory. Safety glasses allow vapor entry from the sides, leading to corneal hazing. |
| Hands | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Silver Shield / Laminate Liners | Alkylamines can permeate thin nitrile. Double gloving creates a "breakthrough buffer." Laminate is required for organic solvents (e.g., DCM). |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | P100/OV Respirator (If outside hood) | Inhalation of amine dust causes immediate bronchial constriction. An N95 mask offers zero protection against amine vapors. |
| Body | Lab Coat (High-neck, snap closure) | Tyvek® Apron or Sleeve Covers | Amines stick to cotton fibers and off-gas later. Disposable Tyvek prevents "bringing the hazard home." |
Visualization: PPE Decision Logic
The following diagram illustrates the decision matrix for selecting the appropriate barrier protection based on the physical state and solvent system.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier.[1] Note that chlorinated solvents (DCM) degrade nitrile rapidly, requiring laminate gloves.
Operational Protocols: Self-Validating Systems
A. Weighing & Transfer (The "Static" Trap)
Organic amines often carry a static charge, causing the powder to "jump" onto the balance or gloves.
-
Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Containment: Never weigh directly onto the balance pan. Use a tared scintillation vial.
-
Technique: Keep the sash as low as possible. If the balance is outside the hood, use a Powder Containment Balance Enclosure .
B. Solubilization & Reaction
-
Exotherm Check: When dissolving in acid (e.g., HCl for salt formation), expect a significant exotherm. Add acid dropwise at 0°C.
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon before adding the solid. This prevents the formation of sticky carbamate crusts which complicate handling.
C. Waste Management
Do not dispose of amine waste with standard organic solvents if oxidizers are present.
-
Segregation: Keep separate from oxidizing acids (Nitric, Perchloric) to prevent violent oxidation.
-
pH Adjustment: It is best practice to neutralize amine waste with dilute acetic acid or HCl to form the non-volatile salt before disposal into the organic waste stream.
Emergency Response Algorithms
In the event of exposure, seconds dictate the severity of the injury. The basicity of the amine tail means it saponifies fatty tissues (skin) rapidly.
Spill Cleanup Protocol
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Up: Don Silver Shield gloves and a respirator (if powder is airborne).
-
Neutralize: Do not wipe dry. Cover the spill with a weak acid neutralizer (Citric acid or Sodium Bisulfate).
-
Absorb: Once the pH is neutral (check with paper), absorb with vermiculite.
-
Clean: Wash the surface twice: first with dilute acetic acid, then with soap and water.
Figure 2: Sequential logic for neutralizing and cleaning spills to prevent inhalation of amine dust or dermal burns.
References & Authority
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 70284634, 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
